molecular formula C5H10ClN B1632178 3-Azabicyclo[3.1.0]hexane hydrochloride CAS No. 73799-64-1

3-Azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B1632178
CAS No.: 73799-64-1
M. Wt: 119.59 g/mol
InChI Key: WJXYUEOVOQGJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexane hydrochloride is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-4-2-6-3-5(1)4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXYUEOVOQGJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624905
Record name 3-Azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73799-64-1
Record name 3-Azabicyclo[3.1.0]hexane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73799-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AZABICYCLO[3.1.0]HEXANE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Azabicyclo[3.1.0]hexane Hydrochloride: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Flatland of Chemical Structures

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not merely as building blocks, but as "privileged structures"—frameworks that offer a unique combination of rigidity, three-dimensionality, and synthetic accessibility. 3-Azabicyclo[3.1.0]hexane hydrochloride is a quintessential example of such a scaffold. As a fused bicyclic analogue of pyrrolidine, its conformationally constrained nature provides a powerful tool for researchers to fine-tune ligand-receptor interactions with a precision that is often lost with more flexible aliphatic chains.[1] This guide moves beyond a simple recitation of facts to provide an in-depth, field-proven perspective on the synthesis, reactivity, and application of this critical chemical entity for professionals engaged in the art and science of drug development.

Molecular Identity and Physicochemical Landscape

At its core, 3-Azabicyclo[3.1.0]hexane is a saturated bicyclic amine. The hydrochloride salt form enhances its stability and modulates its solubility, making it a common state for storage and handling.

Caption: 2D representation of this compound.

The defining feature is the fusion of a pyrrolidine ring with a cyclopropane ring. This fusion locks the five-membered ring into a specific pucker, drastically reducing its conformational flexibility. This rigidity is paramount in drug design, as it can lead to higher binding affinity and selectivity for a target receptor by minimizing the entropic penalty of binding.

Table 1: Core Physicochemical Properties

Property Value Source
IUPAC Name 3-azabicyclo[3.1.0]hexane;hydrochloride [1][]
CAS Number 73799-64-1 [1][3]
Molecular Formula C₅H₁₀ClN [1][3]
Molecular Weight 119.59 g/mol [1][3]
Appearance Powder []
Boiling Point 156.4°C at 760 mmHg (for free base) []
Solubility Soluble in Chloroform, Dichloromethane, DMSO []
SMILES C1C2C1CNC2.Cl []

| InChI Key | WJXYUEOVOQGJGV-UHFFFAOYSA-N |[] |

Synthesis: Constructing the Constrained Scaffold

The synthesis of the 3-azabicyclo[3.1.0]hexane framework is non-trivial and has been the subject of considerable research.[4] The inherent strain of the fused cyclopropane ring requires strategic synthetic planning. Modern methodologies have moved towards elegant, high-yield catalytic processes.

The causality behind choosing a synthetic route often depends on the desired substitution pattern. For instance, methods that start from maleimides are ideal for producing derivatives with functionality at the 2- and 4-positions, while cycloaddition strategies can build complexity around the entire scaffold.

Key Synthetic Paradigms:

  • Palladium-Catalyzed Cyclopropanation: A powerful approach involves the reaction of N-substituted maleimides with N-tosylhydrazones in the presence of a palladium catalyst. This method is highly effective for generating the bicyclic core with substituents on the pyrrolidine ring, providing a practical route to key intermediates for compounds like µ-opioid receptor antagonists.[5]

  • 1,3-Dipolar Cycloaddition: This strategy utilizes the reaction of azomethine ylides with cyclopropene dipolarophiles. It is a highly convergent method that can rapidly generate complex, spirocyclic derivatives of the core scaffold.[6]

  • Photochemical Routes: For specific substitutions, such as the introduction of CHF₂ groups, photochemical decomposition of pyrazoline precursors offers a mild and efficient pathway.[7]

  • Silver-Catalyzed Oxidative Cyclopropanation: A more recent, atom-economical method uses a silver(I) catalyst to facilitate the cyclopropanation of heteroatom-tethered 1,6-enynes, forming multiple bonds in a single, oxidant-free step.[8]

Caption: Conceptual workflow for a modern catalytic synthesis route.

Chemical Reactivity and Derivatization Logic

The synthetic utility of this compound lies in its capacity for controlled, site-selective functionalization. The secondary amine (N-3) is the primary reactive handle, but the bridgehead carbons (C-1 and C-5) also offer opportunities for substitution.

  • N-Alkylation and N-Arylation: The most common derivatization is at the nitrogen atom. After neutralization of the hydrochloride salt to the free base, the secondary amine can readily undergo standard N-alkylation, N-arylation, acylation, or reductive amination reactions. This position is critical for modulating pharmacokinetic properties and for introducing vectors that target specific receptor subpockets.

  • Bridgehead Functionalization (C-1): The C-1 position, adjacent to the nitrogen, is frequently substituted, often with aryl groups. This is a key modification in the development of non-narcotic analgesics and triple reuptake inhibitors.[9][10] The synthesis of these derivatives typically involves constructing the bicyclic system with the C-1 substituent already in place.

  • Chlorination: The nitrogen atom can be directly chlorinated using agents with "active" chlorine, which can then be used to generate further derivatives.[11]

Sources

Structure Elucidation of 3-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating technical framework for the structure elucidation of 3-Azabicyclo[3.1.0]hexane hydrochloride . It is designed for analytical chemists and drug discovery scientists requiring definitive structural proof of this bicyclic amine scaffold.[1][2]

Technical Guide & Analytical Workflow

Executive Summary & Compound Profile

This compound (CAS: 73799-64-1) is a conformationally restricted pyrrolidine analog fused to a cyclopropane ring.[1][2] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a building block for neurotransmitter transporter inhibitors (e.g., Bicifadine) and


-opioid receptor antagonists.[2]

The elucidation challenge lies in resolving the highly coupled proton networks of the bicyclic system and confirming the salt stoichiometry.[1][2] Unlike flexible piperidines, the rigid [3.1.0] geometry induces significant diastereotopicity, making NMR interpretation non-trivial.[1][2]

PropertySpecification
Formula

(Salt) /

(Base)
MW 119.59 g/mol (Salt)
Symmetry

(Plane of symmetry through N and cyclopropane methylene)
Key Feature Cis-fused bicyclic system (highly strained)

Theoretical Structural Framework

Before experimental analysis, a theoretical prediction establishes the expected signal patterns based on the molecule's


 symmetry.[1][2]
Symmetry Operations

The molecule possesses a plane of symmetry passing through the nitrogen atom (N3) and the cyclopropane methylene carbon (C6).[2] This renders:

  • C1 and C5 (Bridgeheads)

    
     Chemically Equivalent.[1][2]
    
  • C2 and C4 (Pyrrolidine methylenes)

    
     Chemically Equivalent.[1][2]
    
  • Protons on C2/C4 : While C2 is equivalent to C4, the two protons on C2 (

    
    ) are diastereotopic  due to the rigid bicyclic frame.[2] They will appear as distinct multiplets.
    
  • Protons on C6 : The two protons on the cyclopropane methylene (

    
    ) are diastereotopic and chemically distinct.[2]
    
Expected Proton Inventory (1H NMR)
PositionTypeCountApprox. Shift (ppm)Multiplicity
NH/NH+ Ammonium2> 8.0 (Broad)Exchangeable (visible in DMSO-d6)
C2, C4

-Amino

43.2 – 3.6Complex Multiplets (ABX systems)
C1, C5 Bridgehead

21.6 – 2.0Multiplet
C6 Cyclopropyl

20.1 – 1.0Distinct Triplets/Multiplets (High Field)

Analytical Workflow & Logic

The following workflow ensures a self-validating structure confirmation.

ElucidationWorkflow Sample Unknown Sample (White Solid) MS 1. Mass Spectrometry (LC-MS) Confirm MW (83.07 m/z) Sample->MS Molecular Ion EA 2. Elemental Analysis Confirm C/H/N/Cl Ratio Sample->EA Purity/Salt Form NMR_1H 3. 1H NMR (D2O) Integration & Symmetry Check MS->NMR_1H Formula Match EA->NMR_1H NMR_2D 4. 2D NMR (COSY/HSQC) Connectivity Mapping NMR_1H->NMR_2D Resolve Multiplets XRay 5. X-Ray Crystallography (Optional Ultimate Proof) NMR_2D->XRay If ambiguous Final Confirmed Structure 3-Azabicyclo[3.1.0]hexane HCl NMR_2D->Final Connectivity Proven XRay->Final

Figure 1: Step-by-step structural elucidation workflow.

Detailed Protocol & Data Interpretation

Step 1: Mass Spectrometry & Elemental Analysis

Objective: Confirm molecular formula and salt stoichiometry.

  • Method: LC-MS (ESI+).[1][2]

  • Expectation: A dominant peak at m/z 84.1

    
    .[1][2] Note that the HCl is lost in the ionization source, so you observe the cation mass (83.07 + 1).[2]
    
  • Elemental Analysis (CHNCl): Crucial for confirming the hydrochloride salt.[1][2]

    • Theoretical: C: 50.22%, H: 8.43%, N: 11.71%, Cl: 29.64%.[2]

    • Deviation: Values within

      
       confirm the mono-hydrochloride form.[1][2]
      
Step 2: 1H NMR Spectroscopy (The Fingerprint)

Objective: Establish connectivity and symmetry.[1][2]

  • Solvent Selection:

    • D2O: Preferred for resolution. Eliminates NH coupling, simplifying the C2/C4 multiplets.[1][2]

    • DMSO-d6: Required if you must verify the presence of the ammonium protons (

      
      ), which will appear as a broad singlet around 9.0-10.0 ppm.[2]
      
  • Signal Assignment Strategy:

    • Identify C6 (Cyclopropane): Look for the most upfield signals (0.5 - 1.0 ppm).[1][2] In the HCl salt, these may be slightly deshielded compared to the free base but remain the most shielded protons.[1][2] You will see two distinct signals (exo/endo) integrating to 1H each, or a 2H multiplet if overlapped.[1][2]

    • Identify C1/C5 (Bridgehead): Look for a multiplet integrating to 2H in the 1.5 - 2.0 ppm range. These couple to both the cyclopropane CH2 and the pyrrolidine CH2.[1][2]

    • Identify C2/C4 (Pyrrolidine): The most deshielded aliphatic protons (3.0 - 3.6 ppm) due to the adjacent nitrogen.[1][2] Due to the rigid ring, the "cis" and "trans" protons (relative to the cyclopropane ring) are magnetically non-equivalent.[2] Expect two complex multiplets integrating to 2H each.

Step 3: 13C NMR & DEPT-135

Objective: Confirm carbon count and type.[1][2]

  • Expected Signals (3 Unique Carbons due to Symmetry):

    • C6 (CH2): High field, typically < 15 ppm.[1][2] (DEPT: Inverted/Negative).

    • C1/C5 (CH): Mid-field, ~20-30 ppm. (DEPT: Upright/Positive).[1][2]

    • C2/C4 (CH2): Low field, ~45-55 ppm (deshielded by N).[1][2] (DEPT: Inverted/Negative).

Step 4: 2D NMR Confirmation (COSY & HSQC)

To definitively prove the bicyclic fusion, establish the spin system:

  • COSY (Correlation Spectroscopy):

    • C6-H

      
       C1/C5-H:  Strong correlation confirms the cyclopropane is fused to the bridgehead.[1][2]
      
    • C1/C5-H

      
       C2/C4-H:  Confirms the bridgehead is connected to the nitrogen-bearing carbons.[1][2]
      
    • C2/C4-H

      
       C2/C4-H:  Geminal coupling between the diastereotopic protons on the same carbon.[1][2]
      

NMR_Logic H_C6 H-C6 (Cyclopropane) H_C1_5 H-C1/C5 (Bridgehead) H_C6->H_C1_5 Vicinal (3J) H_C2_4 H-C2/C4 (Pyrrolidine) H_C1_5->H_C2_4 Vicinal (3J) H_C2_4->H_C2_4 Geminal (2J)

Figure 2: COSY correlation network demonstrating the connectivity of the bicyclic system.

Critical Technical Considerations

The "Roof Effect"

Due to the rigid bicyclic structure, coupling constants (


) can be large relative to the chemical shift difference (

) between geminal protons or vicinal bridgehead protons.[2] This leads to second-order effects ("roofing") in the multiplets.[1][2] Do not expect perfect first-order triplets/doublets; expect distorted multiplets.
Salt vs. Free Base Data

Be cautious when comparing your data to literature.[1][2]

  • Free Base: Nitrogen is uncharged.[1][2] C2/C4 protons appear upfield (~2.8-3.0 ppm).[1][2]

  • HCl Salt: Nitrogen is protonated (

    
    ).[1][2] The positive charge inductively deshields adjacent carbons.[1][2] C2/C4 protons shift downfield (~3.3-3.6 ppm).[1][2] Ensure you are comparing against the correct form.
    
Stereochemical Confirmation (Cis-Fusion)

While the trans-fused [3.1.0] system is geometrically highly strained and unlikely to form under standard conditions, NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the cis-fusion.[2]

  • Look for a spatial correlation (NOE) between the bridgehead protons (H-C1/C5) and the endo proton of the cyclopropane (H-C6).[2] This proximity exists only in the cis-fused conformer.[1][2]

References

  • ChemicalBook. (2025).[1][2][3] this compound MSDS and Properties. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 22335289, this compound. Retrieved from [2]

  • Santa Cruz Biotechnology. (2024).[1][2] this compound Product Data. Retrieved from [2]

  • Beilstein Journals. (2013). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. Beilstein J. Org.[1][2] Chem. Retrieved from [1][2]

Sources

The Conformational Lock: A Technical Guide to 3-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Azabicyclo[3.1.0]hexane hydrochloride (CAS 73799-64-1) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of medicinal chemistry, the 3-azabicyclo[3.1.0]hexane scaffold (CAS 73799-64-1) represents a premier "conformational lock."[1] By fusing a cyclopropane ring to a pyrrolidine core, this moiety rigidly constrains the nitrogen lone pair vector and the carbon skeleton. This geometric restriction reduces the entropic penalty of ligand-receptor binding, making it a high-value pharmacophore for targeting G-protein coupled receptors (GPCRs) and transporters, particularly in the central nervous system (CNS).

This guide provides a rigorous analysis of the scaffold’s chemical architecture, a validated synthesis protocol for the hydrochloride salt, and strategic insights into its application in drug design.

Chemical Architecture & Properties

The 3-azabicyclo[3.1.0]hexane system is a bicyclic amine where the cyclopropane ring introduces significant ring strain (~27 kcal/mol) and forces the pyrrolidine ring into a specific boat-like conformation.

Physical & Chemical Data
PropertyValueContext
CAS Number 73799-64-1Hydrochloride Salt
Molecular Formula C₅H₁₀ClN(C₅H₉N[2] · HCl)
Molecular Weight 119.59 g/mol Salt form
Structure Bicyclic (Fused)Pyrrolidine fused to Cyclopropane
pKa (Conjugate Acid) ~10.5 - 11.0Typical for secondary dialkylamines
Solubility High (Water, MeOH)Hygroscopic salt
Appearance White to off-white solidCrystalline powder
Structural Logic: The "Boat" Conformation

Unlike the flexible pyrrolidine ring (which undergoes rapid envelope flipping), the 3-azabicyclo[3.1.0]hexane is conformationally rigid. The bridgehead carbons (C1 and C5) are locked, forcing the nitrogen atom (N3) into a fixed position relative to the C1-C5 bond. This rigidity is exploited to probe the steric and electronic requirements of receptor binding sites, specifically for dopamine and opioid receptors.

Strategic Synthesis: Validated Protocol

While various routes exist (e.g., cyclopropanation of maleimides), the most direct and high-fidelity route to the unsubstituted parent hydrochloride for research purposes is the Simmons-Smith cyclopropanation of N-protected 3-pyrroline .

Reaction Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical "Simmons-Smith" insertion step.

SynthesisPath Start 3-Pyrroline (Starting Material) Step1 N-Protection (Boc-Anhydride) Start->Step1 Inter1 N-Boc-3-Pyrroline Step1->Inter1 Step2 Simmons-Smith (Et2Zn, CH2I2) Inter1->Step2 Cyclopropanation Inter2 N-Boc-3-azabicyclo [3.1.0]hexane Step2->Inter2 Step3 Acid Deprotection (4M HCl/Dioxane) Inter2->Step3 Final 3-Azabicyclo[3.1.0]hexane Hydrochloride (CAS 73799-64-1) Step3->Final

Caption: Synthesis pathway via Simmons-Smith cyclopropanation of N-Boc-3-pyrroline.

Detailed Experimental Protocol

Objective: Synthesis of 3-azabicyclo[3.1.0]hexane HCl from 3-pyrroline.

Step 1: N-Protection (Self-Validating Check: Gas Evolution)

  • Dissolve 3-pyrroline (1.0 eq) in DCM (0.5 M).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and Triethylamine (1.2 eq).

  • Stir at 0°C to RT for 4 hours. Validation: Monitor TLC for disappearance of polar amine spot.

  • Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate to yield N-Boc-3-pyrroline .

Step 2: Simmons-Smith Cyclopropanation (Critical Step) Mechanism: Zinc carbenoid insertion into the alkene.

  • Under inert atmosphere (N₂/Ar), dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous diethyl ether or DCM.

  • Cool to 0°C. Carefully add Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.5 eq). Safety: Pyrophoric reagent; handle with extreme caution.

  • Add Diiodomethane (CH₂I₂) (2.5 eq) dropwise.

  • Allow to warm to RT and stir for 12–16 hours.

  • Quench: Carefully add saturated NH₄Cl solution. Validation: Vigorous bubbling indicates active zinc species quenching.

  • Extract with ether, dry, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield N-Boc-3-azabicyclo[3.1.0]hexane .

Step 3: Deprotection & Salt Formation

  • Dissolve the intermediate in 4M HCl in Dioxane (10 eq).

  • Stir at RT for 2–4 hours.

  • Precipitation: The product often precipitates as a white solid. If not, add diethyl ether to induce precipitation.

  • Filter and dry under vacuum to obtain This compound .

Medicinal Chemistry Applications

The 3-azabicyclo[3.1.0]hexane moiety is not merely a spacer; it is a functional probe.[1]

The "Entropy-Enthalpy" Trade-off

Flexible molecules (like piperidine) lose significant entropy (ΔS) when binding to a rigid protein pocket because they must freeze out multiple rotatable bonds. The 3-azabicyclo[3.1.0]hexane scaffold is "pre-organized."

  • Benefit: The entropic cost of binding is lower.

  • Result: Higher affinity (K_i) compared to flexible analogues, provided the geometry matches the pocket.

Key Therapeutic Areas[1]
  • Triple Reuptake Inhibitors (SNDRIs): The scaffold is the core of Bicifadine (1-p-tolyl-3-azabicyclo[3.1.0]hexane) and Amitifadine (DOV-21,947). These compounds inhibit the reuptake of Serotonin, Norepinephrine, and Dopamine.[3][4] The rigid vector of the nitrogen is crucial for interacting with the aspartate residue in the transporter binding site.

  • Opioid Antagonists: Derivatives substituted at the nitrogen or C1 position show high affinity for Mu and Delta opioid receptors.

  • Metabolic Stability: The cyclopropane ring protects the adjacent carbons from metabolic oxidation (e.g., by P450 enzymes) compared to a standard alkyl chain.

Decision Logic for Scaffold Selection

Use the following logic to determine if this scaffold fits your lead optimization strategy:

DecisionLogic Problem Lead Compound Issue: Low Potency or Metabolic Instability CheckFlex Is the pharmacophore on a flexible ring (e.g., piperidine)? Problem->CheckFlex CheckVector Does the N-lone pair vector matter? CheckFlex->CheckVector Yes Alternative Explore other bioisosteres (e.g., azetidine, spiro-cycles) CheckFlex->Alternative No Solution Replace with 3-Azabicyclo[3.1.0]hexane CheckVector->Solution Yes (Lock Conformation) CheckVector->Alternative No (Vector flexible)

Caption: Decision tree for implementing the 3-azabicyclo[3.1.0]hexane scaffold in lead optimization.

Analytical Characterization

To validate the synthesis of CAS 73799-64-1, compare experimental data against these reference values.

1H NMR (Representative Data in D₂O/DMSO-d6)
Proton GroupChemical Shift (δ ppm)MultiplicityIntegralInterpretation
Cyclopropane CH₂ 0.40 – 0.70Multiplet1HHigh-field, characteristic of cyclopropane ring current.
Cyclopropane CH 0.80 – 1.10Multiplet1HDiastereotopic geminal proton.
Bridgehead CH 1.60 – 1.85Multiplet2HC1 and C5 protons (symmetry equivalent in unsubstituted).
Pyrrolidine CH₂ 3.20 – 3.50Doublet/Multiplet4HAlpha to Nitrogen (deshielded).
Amine NH₂⁺ 9.00 – 9.50Broad Singlet2HAmmonium protons (visible in DMSO-d6, exchanges in D₂O).
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected m/z: 84.1 [M+H]⁺ (Free base mass + H).

  • Note: The salt (MW 119.[5]59) will dissociate; detect the cation at m/z ~84.

Handling & Safety

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) to prevent "gumming."

  • Stability: Chemically stable at room temperature. Avoid strong oxidizers which may open the cyclopropane ring under radical conditions.

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[5] Wear standard PPE (gloves, goggles, fume hood).

References

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • This compound Product Data. PubChem. Available at: [Link]

  • Synthesis via Cyclopropanation of Maleimides. Royal Society of Chemistry (RSC). Available at: [Link]

  • Bicifadine and 1-Aryl-3-azabicyclo[3.1.0]hexanes.Google Patents (US9133159B2).
  • Preparation of 3-azabicyclo[3.1.0]hexane derivatives.Google Patents (WO2005037790A1).

Sources

Technical Guide: Solubility Profile & Purification of 3-Azabicyclo[3.1.0]hexane Hydrochloride

[1]

Executive Summary

3-Azabicyclo[3.1.0]hexane hydrochloride (CAS: 73799-64-1) is a critical bicyclic amine intermediate used in the synthesis of pharmaceutical agents, including quinolone antibiotics (e.g., Trovafloxacin side chains) and analgesic candidates like bicifadine analogs.[1] As a secondary amine salt, its physicochemical behavior is dominated by the ionic interaction between the ammonium cation and the chloride anion.

Understanding its solubility landscape is not merely a matter of data collection but a strategic necessity for process chemists.[1] The transition from the lipophilic free base to the hydrophilic hydrochloride salt drives isolation strategies, purification (recrystallization) efficiencies, and formulation stability. This guide provides a technical analysis of its solubility in organic solvents, supported by experimental protocols for solubility determination and recrystallization.

Part 1: Physicochemical Profile & Solubility Landscape[1][2]

Structural Determinants of Solubility

The 3-azabicyclo[3.1.0]hexane moiety consists of a fused cyclopropane-pyrrolidine ring system.[1] In its hydrochloride form, the nitrogen is protonated (

1
  • Lipophilic Domain: The bicyclic carbon framework (

    
    ) is non-polar but compact.[1]
    
  • Hydrophilic Domain: The ionic ammonium chloride headgroup dominates the solvation thermodynamics.

  • Lattice Energy: The crystal lattice is stabilized by hydrogen bonding (

    
    ) and electrostatic forces, requiring high-dielectric solvents to overcome the lattice enthalpy.
    
Solvent Compatibility Matrix

The following data synthesizes empirical observations from synthetic literature and standard amine salt behavior.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Protic WaterVery High Ion-dipole hydration overcomes lattice energy.[1]
Polar Protic Methanol (MeOH)High Primary solvent for recrystallization.[1] Solvates ions effectively via H-bonding.[1]
Polar Protic Ethanol (EtOH)Moderate Soluble, often requires heating.[1] Good antisolvent candidate when paired with MeOH.[1]
Polar Aprotic DMSO / DMFHigh High dielectric constant dissociates the salt, but difficult to remove (high BP).[1]
Polar Aprotic AcetonitrileLow Insufficient H-bond donation to solvate the chloride anion effectively.[1]
Ethers THF / DioxaneVery Low Used as reaction media to precipitate the salt during formation.[1]
Chlorinated Dichloromethane (DCM)Low/Negligible The salt is generally insoluble; the free base is highly soluble.[1]
Hydrocarbons Toluene / HeptaneInsoluble Classic antisolvents.[1] Lack dipole moment to interact with the ionic salt.[1]

Critical Insight: The sharp solubility contrast between Methanol (High) and Ethers/THF (Low) creates the ideal thermodynamic window for purification via recrystallization or crash-precipitation.[1]

Part 2: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To define the exact saturation point (mg/mL) of the salt in a target solvent at a specific temperature.

Reagents: 3-Azabicyclo[3.1.0]hexane HCl (>98%), HPLC-grade solvents. Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance.

Workflow:

  • Preparation: Weigh approx. 100 mg of the salt into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.[1]

  • Equilibration: Agitate at 25°C (or target T) for 24 hours to ensure thermodynamic equilibrium.

    • Check: If solid dissolves completely, add more salt until a suspension persists.[1]

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent crash-out in the needle).

  • Quantification:

    • Transfer a known volume (

      
      ) of filtrate to a tared weighing dish.[1]
      
    • Evaporate solvent under vacuum/nitrogen stream.[1]

    • Weigh the residue (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Protocol B: Purification via Anti-Solvent Recrystallization

Objective: To purify crude 3-Azabicyclo[3.1.0]hexane HCl using a Methanol/MTBE system.[1]

Rationale: Methanol provides high solubility at elevated temperatures, while MTBE (Methyl tert-butyl ether) acts as a miscible antisolvent that reduces the solubility limit as the temperature drops, forcing crystallization.

Step-by-Step Methodology:

  • Dissolution: Charge crude salt (10 g) into a flask. Add Methanol (approx. 30-50 mL) and heat to reflux (65°C) until fully dissolved.

    • Note: If particulates remain, perform a hot filtration.[1]

  • Nucleation Setup: Remove from heat. While the solution is still hot, add MTBE dropwise until a faint turbidity (cloud point) persists.[1]

  • Clarification: Add 1-2 mL of hot Methanol to clear the turbidity.

  • Cooling Ramp:

    • Cool to Room Temperature (20-25°C) over 2 hours (slow cooling promotes crystal purity).

    • Cool to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with cold MTBE/MeOH (9:1 ratio).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Visualizations & Logic Flows[1]

Solubility Screening Workflow

This diagram illustrates the decision logic for selecting a solvent system based on the salt's behavior.

SolubilityLogicStartStart: 3-Azabicyclo[3.1.0]hexane HClTestWaterTest Solubility in WaterStart->TestWaterTestOrgPolarTest Polar Organics(MeOH, DMSO)Start->TestOrgPolarTestNonPolarTest Non-Polar(DCM, Toluene, THF)Start->TestNonPolarIsSolubleWaterSoluble?TestWater->IsSolubleWaterIsSolubleWater->TestOrgPolarNo (Unlikely)ResultAqUse for Aqueous Workup(High Solubility)IsSolubleWater->ResultAqYesIsSolublePolarSoluble?TestOrgPolar->IsSolublePolarIsSolublePolar->TestNonPolarNoResultRecrystPrimary Solvent forRecrystallization (MeOH)IsSolublePolar->ResultRecrystYes (Hot)ResultAntiUse as Anti-Solvent(Precipitation/Yield)TestNonPolar->ResultAntiInsoluble

Figure 1: Decision matrix for solvent selection based on solubility behavior.[1]

Recrystallization Phase Diagram Logic

This diagram visualizes the thermodynamic manipulation required to purify the salt.

RecrystProcessCrudeCrude Salt + MeOHHeatHeat to Reflux (65°C)(Dissolution)Crude->HeatSatSolSaturated SolutionHeat->SatSolAntiSolvAdd Anti-Solvent (MTBE)(Induce Supersaturation)SatSol->AntiSolvCoolCool to 0°C(Crystallization)AntiSolv->CoolFilterFiltration & Drying(Pure Crystal)Cool->Filter

Figure 2: Thermodynamic workflow for the purification of 3-Azabicyclo[3.1.0]hexane HCl.

References

  • Synthesis and Recrystallization of 3-Azabicyclo[3.1.0]hexane Derivatives. Source: Beilstein Journal of Organic Chemistry.[1] Context: Describes the use of Methanol (MeOH) for the recrystallization of 3-azabicyclo[3.1.0]hexane derivatives, noting high solubility in alcohols and incompatibility with aprotic solvents for certain cycloadditions.[2] URL:[Link][1]

  • Preparation of 3-Azabicyclo[3.1.0]hexane Derivatives (Patent WO2005037790A1). Source: Google Patents.[1] Context: Details reductive amination processes and the use of solvents like 2-methyl-tetrahydrofuran and aqueous bases, highlighting the manipulation of pH to alter solubility between free base and salt forms. URL:[1]

  • General Solubility of Amine Hydrochlorides. Source: Chemistry LibreTexts / Sciencemadness.[1] Context: Establishes the fundamental principle that low molecular weight amine hydrochlorides are highly water/alcohol soluble and insoluble in non-polar organics (DCM, Ether), serving as the theoretical basis for the solvent screening protocol. URL:[Link][1][2][3][4][5][6]

A Technical Guide to 3-Azabicyclo[3.1.0]hexane Hydrochloride: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-Azabicyclo[3.1.0]hexane hydrochloride, a pivotal heterocyclic scaffold in contemporary drug discovery and development. Addressed to researchers, medicinal chemists, and professionals in pharmaceutical sciences, this document elucidates the compound's fundamental properties, synthesis, and characterization, and explores its significance as a versatile building block in the design of novel therapeutics.

Introduction: The Significance of Constrained Scaffolds

In the realm of medicinal chemistry, the conformational rigidity of a molecule can be a decisive factor in its biological activity and pharmacokinetic profile. Constrained scaffolds, such as the bicyclic system of 3-Azabicyclo[3.1.0]hexane, offer a strategic advantage by reducing the entropic penalty upon binding to a biological target, thereby enhancing potency. Furthermore, the three-dimensional nature of this particular scaffold allows for precise vectoral presentation of substituents, enabling a sophisticated exploration of chemical space in drug design. This compound serves as a crucial starting material for introducing this desirable structural motif. It is a fused bicyclic analogue of pyrrolidine and has found wide application in drug discovery.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development.

Molecular Formula and Weight

The chemical formula of this compound is C5H10ClN.[1][2][3] Its molecular weight is 119.59 g/mol .[1][2][3][4] The parent compound, 3-Azabicyclo[3.1.0]hexane, has a molecular formula of C5H9N and a molecular weight of 83.13 g/mol .[5]

Structural Representation

The structure of this compound is characterized by a five-membered pyrrolidine ring fused with a cyclopropane ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and in biological assays.

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the key identifiers and properties of this compound.

PropertyValueSource
Molecular Formula C5H10ClN[1][2][3][4][6]
Molecular Weight 119.59 g/mol [1][2][3][4]
CAS Number 73799-64-1[1][4][6]
IUPAC Name 3-azabicyclo[3.1.0]hexane;hydrochloride[2]
SMILES C1C2C1CNC2.Cl[2]
InChI InChI=1S/C5H9N.ClH/c1-4-2-6-3-5(1)4;/h4-6H,1-3H2;1H[2][6]
Monoisotopic Mass 119.0501770 Da[2]

Synthesis and Characterization

The synthesis of 3-Azabicyclo[3.1.0]hexane and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the cyclopropanation of a suitable pyrroline derivative. The choice of synthetic strategy is often dictated by the desired scale, purity requirements, and the availability of starting materials.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound. The causality behind this multi-step process is to first construct the core bicyclic amine and then to purify and isolate it as a stable, crystalline salt.

G start Pyrroline Derivative Selection step1 Cyclopropanation Reaction (e.g., Simmons-Smith or Diazo-mediated) start->step1 step2 Reaction Quenching & Workup (Removal of unreacted reagents) step1->step2 step3 Crude Product Extraction (Liquid-liquid extraction) step2->step3 step4 Purification of Free Base (e.g., Distillation or Chromatography) step3->step4 step5 Salt Formation with HCl (Anhydrous HCl in a suitable solvent) step4->step5 step6 Crystallization & Isolation (Filtration and drying) step5->step6 end Pure 3-Azabicyclo[3.1.0]hexane HCl step6->end

Caption: Generalized workflow for the synthesis of 3-Azabicyclo[3.1.0]hexane HCl.

Detailed Experimental Protocol: Salt Formation

This protocol details the conversion of the free base, 3-Azabicyclo[3.1.0]hexane, to its hydrochloride salt. This step is crucial for improving the compound's handling properties and stability.

Materials:

  • 3-Azabicyclo[3.1.0]hexane (free base)

  • Anhydrous diethyl ether (or other suitable anhydrous, non-protic solvent)

  • Anhydrous hydrogen chloride (gas or a solution in a compatible solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (if using gaseous HCl)

  • Drying tube

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the purified 3-Azabicyclo[3.1.0]hexane free base in a minimal amount of anhydrous diethyl ether in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath with continuous stirring. The use of an anhydrous solvent and inert atmosphere is critical to prevent the introduction of water, which can interfere with the salt formation and crystallization.

  • Acidification: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution using a gas dispersion tube. Alternatively, add a solution of HCl in an anhydrous solvent (e.g., diethyl ether, isopropanol) dropwise. The slow addition is necessary to control the exotherm of the neutralization reaction and to promote the formation of well-defined crystals.

  • Precipitation: Continue the addition of HCl until a white precipitate of this compound is formed and no further precipitation is observed.

  • Digestion: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. This "digestion" period improves the crystal size and purity.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities. The use of a cold solvent minimizes the loss of the product due to dissolution.

  • Drying: Dry the resulting white solid under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the protons on the cyclopropane and pyrrolidine rings, and their integration will correspond to the number of protons. The carbon NMR will show the expected number of signals for the five carbon atoms in the bicyclic system.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (in the protonated amine) and C-H stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (the free base).

  • Elemental Analysis: Combustion analysis can be used to determine the elemental composition (C, H, N, Cl) and confirm the empirical formula.

Applications in Drug Discovery

The 3-Azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds investigated for various therapeutic indications. Its rigid, three-dimensional structure is ideal for presenting pharmacophoric elements in a well-defined spatial orientation, which can lead to high-affinity interactions with biological targets.

One notable area of application is in the development of agents targeting the central nervous system. For instance, derivatives of 1-aryl-3-azabicyclo[3.1.0]hexanes have been explored for their ability to modulate biogenic amine transport, with potential applications in treating neuropsychiatric disorders.[7] The bicyclic core can serve as a bioisostere for other cyclic amines, offering a unique vector for substituent placement and potentially improved metabolic stability or cell permeability.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its constrained conformational nature and three-dimensional architecture provide a robust platform for the design of potent and selective therapeutic agents. A comprehensive understanding of its synthesis, purification, and analytical characterization is essential for its effective application in drug discovery programs. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this important chemical entity.

References

  • ChemiMart. This compound. [Link]

  • PubChem. This compound | C5H10ClN | CID 22335289. [Link]

  • PubChemLite. This compound (C5H9N). [Link]

  • PubChem. 3-Azabicyclo(3.1.0)hexane | C5H9N | CID 13150523. [Link]

  • Google Patents. US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.

Sources

Technical Whitepaper: The 3-Azabicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Clinical Application

Executive Summary

The 3-azabicyclo[3.1.0]hexane moiety represents a "privileged scaffold" in modern medicinal chemistry. Unlike natural products discovered via bioprospecting, this structure emerged from rational drug design —specifically, the strategy of conformational restriction . By fusing a cyclopropane ring to a pyrrolidine core, chemists created a rigidified template that locks nitrogen lone-pair vectors, enhances metabolic stability, and improves selectivity for monoamine transporters. This guide details the technical evolution, synthesis, and pharmacological utility of the 3-azabicyclo[3.1.0]hexane hydrochloride salt.

Structural Rationale: The "Proline Surrogate"

The discovery of the 3-azabicyclo[3.1.0]hexane core was driven by the need to optimize flexible amine ligands. In many neurotransmitter reuptake inhibitors, a flexible pyrrolidine or piperidine ring allows the molecule to adopt multiple low-energy conformations, leading to "promiscuous" binding (off-target effects).

The Cyclopropane Solution: Fusing a cyclopropane ring across the C3-C4 bond of pyrrolidine creates the 3-azabicyclo[3.1.0]hexane system. This modification achieves three critical medicinal chemistry goals:

  • Vector Alignment: It fixes the orientation of the nitrogen lone pair, critical for hydrogen bonding with aspartate residues in transporter proteins (e.g., DAT, SERT, NET).

  • Metabolic Blocking: The bridgehead carbons are sterically hindered, reducing susceptibility to oxidative metabolism (N-dealkylation).

  • Lipophilicity Modulation: The cyclopropane ring adds lipophilicity without significantly increasing molecular weight, aiding blood-brain barrier (BBB) penetration.

Visualizing the Pharmacophore Logic

The following diagram illustrates the transition from a flexible pyrrolidine to the rigidified scaffold.

PharmacophoreLogic Flexible Flexible Pyrrolidine (High Entropy Cost) Design Rational Design: C3-C4 Cyclopropanation Flexible->Design Optimization Rigid 3-Azabicyclo[3.1.0]hexane (Conformationally Locked) Design->Rigid Synthesis Result High Affinity Binding (Low Entropy Cost) Rigid->Result Bioactivity

Figure 1: The logic of conformational restriction. Rigidifying the core reduces the entropic penalty upon binding to the target protein.

Synthetic Methodologies: Accessing the Core

The synthesis of the this compound salt requires navigating the high ring strain of the cyclopropane moiety. While early methods utilized photochemical decomposition, the industry standard has converged on cyclopropanation of maleimides or carbenoid addition to pyrrolines .

Protocol: The Maleimide-Carbene Route

This is the most robust method for generating the core scaffold, scalable from grams to kilograms.

Reagents:

  • N-Benzylmaleimide (Starting Material)

  • Trimethylsulfoxonium iodide (Corey-Chaykovsky Reagent)

  • Sodium Hydride (NaH)

  • Lithium Aluminum Hydride (LiAlH4)[1][2]

  • Pd/C (for deprotection)

  • HCl in Dioxane (for salt formation)

Step-by-Step Methodology:

  • Cyclopropanation (Formation of the Bicyclic Imide):

    • Mechanism:[3][4] A sulfur ylide attacks the electron-deficient double bond of the maleimide.

    • Procedure: Suspend NaH (1.2 eq) in dry DMSO. Add Trimethylsulfoxonium iodide (1.2 eq) slowly to generate the ylide. Add N-Benzylmaleimide (1.0 eq) dropwise at 0°C. Stir at room temperature for 3 hours.

    • Result: Formation of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

    • Critical Checkpoint: Monitor by TLC. The disappearance of the maleimide alkene spot is distinct.

  • Global Reduction (Imide to Amine):

    • Rationale: The carbonyl groups must be removed to access the basic amine core.

    • Procedure: Dissolve the dione intermediate in dry THF. Carefully add LiAlH4 (4.0 eq) under Argon. Reflux for 12 hours. Quench using the Fieser method (Water, 15% NaOH, Water).

    • Result: 3-benzyl-3-azabicyclo[3.1.0]hexane.

    • Note: The cyclopropane ring is surprisingly stable to these harsh reduction conditions [1].

  • Debenzylation & Salt Formation:

    • Procedure: Hydrogenate the tertiary amine using 10% Pd/C in Methanol under H2 atmosphere (50 psi) for 24 hours. Filter the catalyst.

    • Crystallization:[5] Cool the filtrate to 0°C and add 4M HCl in Dioxane dropwise. The hydrochloride salt precipitates as a white, crystalline solid.

Synthetic Workflow Diagram

SynthesisFlow Start N-Benzylmaleimide Step1 Cyclopropanation (Corey-Chaykovsky) Start->Step1 Inter1 Bicyclic Imide Intermediate Step1->Inter1 Ring Closure Step2 Reduction (LiAlH4 / THF) Inter1->Step2 Inter2 N-Benzyl Amine Step2->Inter2 C=O Removal Step3 Deprotection & Salt Formation (H2/Pd -> HCl) Inter2->Step3 Final 3-Azabicyclo[3.1.0]hexane HCl (Crystalline Solid) Step3->Final Product Isolation

Figure 2: The standard synthetic pathway for the this compound salt.

Case Study: Bicifadine (SNDRI)

The clinical validation of this scaffold is best exemplified by Bicifadine (DOV-220,075).[3]

  • Discovery Context: Researchers at American Cyanamid (later Wyeth) sought a non-narcotic analgesic.[3] They modified the 3-azabicyclo[3.1.0]hexane core by adding a p-tolyl group at the 1-position [2].

  • Mechanism: Bicifadine acts as a Triple Reuptake Inhibitor (SNDRI), inhibiting the transporters for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) with a ratio of 1:2:17.

  • Significance: The rigid [3.1.0] framework forces the p-tolyl group into a specific vector that mimics the phenyl ring of cocaine but without the ester linkage, resulting in a distinct pharmacological profile that separates analgesia from abuse potential [3].

Physicochemical Properties & Salt Selection

For drug development, the hydrochloride salt (HCl) is the preferred form due to its superior crystallinity and stability compared to the hygroscopic free base.

PropertyValue / DescriptionSignificance
IUPAC Name This compoundUnambiguous identification
CAS Number 73799-64-1Registry tracking
Molecular Weight 119.59 g/mol Low MW allows for efficient ligand efficiency (LE)
Appearance White crystalline powderSuitable for oral solid dosage forms
Solubility Highly soluble in water, MeOHExcellent bioavailability potential
pKa (Base) ~9.4 - 9.6Predominantly ionized at physiological pH (7.4)
Chirality Achiral (Meso)The parent is achiral; 1-substitution induces chirality

Stability Note: The cyclopropane ring introduces strain (~27 kcal/mol). While the HCl salt is stable at room temperature, it should be stored away from strong Lewis acids which can trigger ring-opening polymerization.

References
  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes. RSC Advances, 2018. Demonstrates the stability of the [3.1.0] system to LiAlH4 reduction.

  • Bicifadine: A Non-Opioid Analgesic. PubChem Compound Summary. Detailed pharmacology and structural data for the most prominent drug using this scaffold.

  • Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investig, 2008. Discusses the role of the scaffold in SNDRI development.

  • This compound Properties. Santa Cruz Biotechnology. Physical data verification.

Sources

Physical and Chemical Stability of 3-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile of 3-Azabicyclo[3.1.0]hexane hydrochloride , a critical bicyclic amine intermediate used in the synthesis of neuropsychiatric drugs (e.g., Bicifadine, Centanafadine) and antiviral agents.

Technical Guide for Pharmaceutical Development

Executive Summary

This compound (CAS: 73799-64-1) is a fused bicyclic amine salt.[1] Its stability profile is dominated by two competing structural features: the stabilizing effect of the hydrochloride salt lattice and the destabilizing ring strain inherent to the cyclopropane-pyrrolidine fusion. While chemically robust under ambient conditions, the compound exhibits significant hygroscopicity and specific vulnerabilities to acid-catalyzed ring opening and oxidative degradation under stress. This guide outlines the mechanistic basis of these instabilities and provides validated protocols for their management.

Molecular Architecture & Stress Points

The 3-azabicyclo[3.1.0]hexane scaffold consists of a pyrrolidine ring fused to a cyclopropane ring. This "Simmons-Smith" type fusion introduces significant Baeyer strain (angle strain).

  • The Cyclopropane Moiety: The internal bond angles (~60°) deviate sharply from the ideal sp³ angle (109.5°). This "bent bond" character (banana bonds) imparts high potential energy, making the ring susceptible to electrophilic attack or acid-catalyzed cleavage.

  • The Hydrochloride Salt: Protonation of the secondary amine (

    
    ) creates a robust ionic lattice. This significantly raises the decomposition temperature compared to the volatile free base and protects the nitrogen lone pair from immediate oxidation.
    

Critical Stability Risks:

  • Hygroscopicity: The HCl salt is prone to moisture uptake, leading to deliquescence and hydrolysis of downstream intermediates.

  • Ring Opening: Under extreme acidic or thermal stress, the cyclopropane ring can cleave, typically rearranging to form piperidine or methyl-pyrrolidine derivatives.

Physical Stability Profile

Hygroscopicity and Solid-State Form

The hydrochloride salt is classified as moderately to highly hygroscopic .

  • Mechanism: The ionic chloride lattice readily coordinates water molecules. Above 60% Relative Humidity (RH), the crystal lattice may undergo a phase transition or dissolve in absorbed water (deliquescence).

  • Impact: Moisture uptake accelerates chemical degradation by providing a medium for proton transfer and hydrolysis.

  • Polymorphism: While the parent scaffold forms a stable lattice, derivatives (e.g., aryl-substituted analogs) often exhibit polymorphism (Forms A/B). Routine XRPD (X-Ray Powder Diffraction) screening is recommended for each new batch to ensure phase purity.

Particle Flow and Handling

As a salt, the material often presents as a fine, cohesive powder.

  • Flowability: Poor. The high surface energy and moisture affinity lead to agglomeration / caking.

  • Static Charge: High susceptibility to triboelectric charging during milling or sieving.

Chemical Stability & Degradation Pathways[2]

Acid-Catalyzed Ring Opening

While the 3.1.0 system is relatively robust, strong mineral acids at elevated temperatures can force the opening of the cyclopropane ring.

  • Pathway: Protonation of the bridgehead carbons (C1/C5) or the methylene bridge (C6) leads to carbocation intermediates.

  • Product: Nucleophilic attack (e.g., by Cl⁻) results in chloromethyl-pyrrolidines or piperidine derivatives.

Oxidative Instability

The secondary amine is the primary site for oxidation.

  • Pathway: In the presence of peroxides or radical initiators (AIBN, light), the amine hydrogen can be abstracted, leading to the formation of N-oxides or hydroxylamines .

  • Mitigation: The HCl salt form effectively blocks this pathway by sequestering the nitrogen lone pair, but free-basing in solution re-exposes this vulnerability.

Thermal Stress
  • Solid State: Stable up to melting point (typically >150°C for HCl salts).

  • Solution: Prolonged heating (>80°C) in protic solvents can induce racemization (if chiral) or ring cleavage.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation routes:

DegradationPathways cluster_legend Legend Parent 3-Azabicyclo[3.1.0]hexane HCl (Parent) FreeBase Free Base (Reactive Intermediate) Parent->FreeBase Neutralization (pH > 9) RingOpen Chloromethyl-pyrrolidine (Acid Hydrolysis Product) Parent->RingOpen Strong Acid (HCl) + Heat NOxide N-Oxide / Hydroxylamine (Oxidative Impurity) FreeBase->NOxide H2O2 / O2 / Light Piperidine Piperidine Derivative (Rearrangement Product) RingOpen->Piperidine Rearrangement Stable Stable Form Degradant Degradant

Figure 1: Primary degradation pathways including oxidative N-functionalization and acid-catalyzed cyclopropane ring opening.[1][2]

Experimental Protocols

Forced Degradation (Stress Testing)

This protocol validates the stability-indicating nature of your analytical method (HPLC/GC).

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis Dissolve in 1N HCl. Reflux at 60°C for 24 hours.5–20%
Base Hydrolysis Dissolve in 0.1N NaOH. Stir at RT for 4 hours. (Note: Rapidly extracts as free base).5–20%
Oxidation Add 3% H₂O₂ to solution. Store at RT for 6 hours.5–20%
Thermal (Solid) Expose solid powder to 80°C for 7 days.< 5%
Photostability Expose to 1.2 million lux hours (ICH Q1B).< 2%
Analytical Method Recommendation

Since 3-azabicyclo[3.1.0]hexane lacks a strong UV chromophore (no conjugated system), standard UV-HPLC is insufficient.

  • Recommended Detector: Charged Aerosol Detector (CAD) or Refractive Index (RI).

  • Gold Standard: LC-MS/MS (ESI+) for definitive identification of ring-opened masses (M+18 for hydration or M+36 for HCl addition).

Stability Testing Workflow

StabilityWorkflow Start Start: 3-Azabicyclo[3.1.0]hexane HCl Stress Apply Stress Conditions (Acid, Base, Ox, Heat) Start->Stress SamplePrep Neutralize & Dilute (Methanol/Water) Stress->SamplePrep Analysis LC-MS / HPLC-CAD Analysis SamplePrep->Analysis DataEval Evaluate Mass Balance & Identify Impurities Analysis->DataEval Decision Pass/Fail Criteria (<0.5% Total Impurities) DataEval->Decision

Figure 2: Step-by-step workflow for validating the stability of the 3-azabicyclo[3.1.0]hexane scaffold.

Storage & Handling Recommendations

To maintain the physical and chemical integrity of this compound, the following controls are mandatory:

  • Moisture Barrier: Store in tight, light-resistant containers (e.g., HDPE bottles with double LDPE liners). Include a silica gel desiccant pack.

  • Temperature: Long-term storage at -20°C is recommended to inhibit slow hydrolysis or oxidation, though 2-8°C is acceptable for short durations (< 3 months).

  • Headspace: Flush containers with Argon or Nitrogen to prevent oxidative degradation of any trace free amine.

  • Handling: Handle in a controlled humidity environment (RH < 40%) to prevent caking. Use non-metallic spatulas if trace metal contamination (which catalyzes oxidation) is a concern.

References

  • PubChem. this compound (Compound Summary).[1][2] National Library of Medicine. [Link]

  • Google Patents. Crystalline forms of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride (US9856217B2).[3][4] (Contains TGA/DSC and stability protocols for related analogs).

Sources

Pharmacological Versatility of the 3-Azabicyclo[3.1.0]hexane Scaffold: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, valued for its rigid, conformationally constrained geometry. By locking the nitrogen atom and substituents into specific vectors, this bicyclic system serves as a bioisostere for flexible piperidines and pyrrolidines, often improving potency and selectivity while reducing metabolic liability.

This guide details the primary therapeutic targets of 3-azabicyclo[3.1.0]hexane derivatives, focusing on Monoamine Transporters (MATs) , Sigma Receptors , and emerging targets like Dopamine D3 receptors and DPP-IV . It provides actionable insights into Structure-Activity Relationships (SAR) and experimental protocols for validation.

Part 1: Chemical Scaffolding & SAR Logic

The Conformation Constraint

The 3-azabicyclo[3.1.0]hexane core forces the molecule into a rigid "boat-like" conformation. This is critical for target recognition:

  • C1-Aryl Substitution: Mimics the phenyl ring position of cis-3-phenylpiperidines or phenyltropanes but with restricted rotation.

  • Cyclopropane Ring: Introduces significant ring strain and distinct "exo" and "endo" faces, allowing for precise stereochemical probing of receptor pockets.

  • Nitrogen Positioning: The fixed nitrogen lone pair vector often enhances interaction with aspartate residues in G-Protein Coupled Receptors (GPCRs) and transporters.

Visualization: SAR Pharmacophore Map

The following diagram illustrates the functional regions of the scaffold and their impact on biological activity.

SAR_Map Core 3-Azabicyclo[3.1.0]hexane Core Scaffold C1_Aryl C1-Aryl Group (Phenyl/Naphthyl) Core->C1_Aryl Critical for N3_Sub N3-Substitution (Methyl/Alkyl/Linkers) Core->N3_Sub Modulates C6_Sub C6-Substitution (Stereochemistry Control) Core->C6_Sub Fine-tunes Effect_MAT MAT Affinity (SERT/NET/DAT) C1_Aryl->Effect_MAT 4-Me/3,4-Cl2 Effect_Sigma Sigma Receptor Selectivity C1_Aryl->Effect_Sigma Phenyl Ring Effect_D3 D3 Receptor Antagonism N3_Sub->Effect_D3 Extended Linkers C6_Sub->Effect_MAT Exo/Endo Pref.

Caption: Structure-Activity Relationship (SAR) map highlighting how specific substitutions on the 3-azabicyclo[3.1.0]hexane core dictate therapeutic target affinity.

Part 2: Primary Therapeutic Targets

Monoamine Transporters (MATs)

The most validated application of this scaffold is in the inhibition of Serotonin (SERT) , Norepinephrine (NET) , and Dopamine (DAT) transporters.

  • Mechanism: Triple Reuptake Inhibition (SNDRI).[1][2] By blocking all three transporters, these compounds increase synaptic concentrations of monoamines, offering broad-spectrum efficacy for depression and pain without the specific side effects of selective agents.

  • Key Compounds:

    • Bicifadine (DOV-220,075): A balanced inhibitor (NET > SERT > DAT) originally developed as an analgesic.[1] It demonstrates the importance of the 1-(p-tolyl) substitution.

    • Amitifadine (DOV-21,947): A (+)-enantiomer with a 1-(3,4-dichlorophenyl) substitution. It acts as a potent SNDRI for Major Depressive Disorder (MDD).

  • Technical Insight: The (+)-enantiomer of 1-aryl-3-azabicyclo[3.1.0]hexanes typically exhibits higher potency for MATs compared to the (-)-enantiomer.

Sigma Receptors (σ1 and σ2)

Derivatives of 1-phenyl-3-azabicyclo[3.1.0]hexane act as conformationally restricted analogs of 3-phenylpiperidines (a classic sigma ligand class).[3]

  • Therapeutic Utility: Neuropathic pain, cocaine addiction, and oncology (antitumor activity).

  • Binding Data: Studies show that N-substitution (e.g., phenethyl) can drive selectivity toward the σ1 subtype (Ki values < 5 nM).[3]

Dopamine D3 Receptors

Selective D3 receptor antagonists are sought for treating schizophrenia and addiction.

  • Design Strategy: Attaching a 1,2,4-triazole moiety to the N3 position of the bicyclic core creates a "bitopic" ligand that spans the orthosteric and secondary binding pockets of the D3 receptor.

  • Selectivity: These derivatives can achieve >100-fold selectivity for D3 over D2, a critical parameter for reducing extrapyramidal side effects.

Emerging Targets
  • Mu-Opioid Receptor (MOR): Novel achiral 3-azabicyclo[3.1.0]hexane derivatives have been synthesized as MOR antagonists for treating pruritus (itch) in veterinary medicine.

  • DPP-IV Inhibitors: N-(heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives function as P2-region constraints in dipeptidyl peptidase-IV inhibitors for Type 2 Diabetes.[4]

Part 3: Experimental Methodologies

Protocol 1: Radioligand Binding Assay (MATs)

To validate affinity for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (SERT), [³H]Nisoxetine (NET), [³H]WIN35,428 (DAT).

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: Mix 50 µL membrane prep, 25 µL test compound (10⁻¹⁰ to 10⁻⁵ M), and 25 µL radioligand (final conc ~ Kd).

  • Equilibration: Incubate for 1 hour at room temperature (25°C).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Uptake Inhibition

Objective: Confirm that binding translates to functional blockade of neurotransmitter reuptake.

Step-by-Step:

  • Seed HEK293-MAT cells in 96-well plates (poly-D-lysine coated).

  • Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing glucose.

  • Add test compound and incubate for 10 min at 37°C.

  • Add fluorescent substrate (e.g., ASP+ for NET/DAT) or radiolabeled neurotransmitter ([³H]5-HT).

  • Incubate for 5-10 min.

  • Terminate uptake by washing 3x with ice-cold buffer.

  • Lyse cells and measure fluorescence/radioactivity.

Visualization: Screening Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Validation Step1 Cyclopropanation (Carbenoid Addition) Step2 Chiral Resolution ((+) vs (-)) Step1->Step2 Step3 Radioligand Binding (Ki Determination) Step2->Step3 Step4 Functional Uptake (IC50 Determination) Step3->Step4 Select High Affinity Step5 Microdialysis (Extracellular Monoamines) Step4->Step5 Select Functional Inhibitors Step6 Behavioral Models (FST, Tail Suspension) Step5->Step6

Caption: Integrated drug discovery workflow for 3-azabicyclo[3.1.0]hexane therapeutics, moving from synthesis to in vivo behavioral assays.

Part 4: Quantitative Data Summary

Table 1: Comparative Potency of Key 3-Azabicyclo[3.1.0]hexane Derivatives

CompoundTarget ProfileSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Primary Indication
Bicifadine SNDRI10156246Pain (Analgesia)
Amitifadine SNDRI122396Depression (MDD)
DOV-102,677 SNDRI130100130ADHD / Alcoholism
Compound (+)-14 *Sigma-10.9>1000>1000Antitumor / Pain

*Compound (+)-14 refers to a specific 1-phenyl-3-azabicyclo[3.1.0]hexane derivative cited in sigma receptor literature.

References

  • Skolnick, P., et al. (2003).[2] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor".[2][5] European Journal of Pharmacology. Link

  • Micheli, F., et al. (2010).[6] "Exploration of the amine terminus in a novel series of 1,2,4-triazolo-3-yl-azabicyclo[3.1.0]hexanes as selective dopamine D3 receptor antagonists". Journal of Medicinal Chemistry. Link

  • Marrazzo, A., et al. (2004).[3] "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors". Arkivoc. Link

  • Beyer, C. E., et al. (2010). "1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors".[7] Journal of Medicinal Chemistry. Link

  • Hull, K., et al. (2012). "SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands". Bioorganic & Medicinal Chemistry Letters. Link

  • Saksena, A. K., et al. (2008).[4] "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors". Bioorganic & Medicinal Chemistry Letters. Link

Sources

Spectroscopic Characterization of 3-Azabicyclo[3.1.0]hexane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Azabicyclo[3.1.0]hexane hydrochloride. The 3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds, including therapeutics targeting the central nervous system.[][2][3] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development. This document presents a detailed analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established spectroscopic principles and data from structurally related analogs. While experimental spectra for this specific compound are not widely published, this guide offers a robust, predictive framework for its characterization.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Moiety

The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained bicyclic amine that has garnered significant attention in drug discovery. Its rigid structure allows for precise positioning of substituents in three-dimensional space, making it a valuable scaffold for designing ligands with high affinity and selectivity for various biological targets. Compounds incorporating this moiety have shown promise as antagonists for opioid receptors and inhibitors of histone deacetylase.[2] Given its importance, the unambiguous spectroscopic identification of this compound is a critical step in the synthesis and development of novel therapeutics.

This guide is structured to provide not just the predicted data, but also the scientific rationale behind these predictions, empowering researchers to interpret their own experimental findings with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its unique bicyclic structure. The protonation of the nitrogen atom to form the hydrochloride salt significantly influences the chemical shifts of nearby protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the non-equivalent protons in the molecule. The proposed assignments are based on the analysis of structurally similar bicyclic amines and the deshielding effects of the positively charged nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1, H51.8 - 2.0Multiplet
H2, H43.3 - 3.5Multiplet
H60.7 - 0.9Multiplet
NH₂⁺4.8 (variable) or not observed in D₂OBroad Singlet

Causality behind Experimental Choices and Predictions:

  • Solvent Choice (D₂O): A deuterated solvent like D₂O is chosen for its ability to dissolve the polar hydrochloride salt. The acidic protons of the ammonium group (NH₂⁺) will exchange with deuterium, causing their signal to broaden and often disappear, which can simplify the spectrum and aid in the identification of other peaks.

  • Chemical Shift Predictions:

    • H2 and H4: These protons are adjacent to the electron-withdrawing ammonium group, leading to a significant downfield shift into the 3.3 - 3.5 ppm region.

    • H1 and H5: These bridgehead protons are further from the nitrogen but are part of the strained bicyclic system, placing them in the 1.8 - 2.0 ppm range.

    • H6: The protons on the cyclopropane ring are in a unique chemical environment and are expected to be the most upfield, appearing between 0.7 and 0.9 ppm.

  • Multiplicities: Due to the complex coupling interactions in the rigid bicyclic system, many of the signals are predicted to be complex multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

CarbonPredicted Chemical Shift (δ, ppm)
C2, C445 - 50
C1, C525 - 30
C610 - 15

Rationale for Predictions:

  • C2 and C4: These carbons, being directly attached to the nitrogen, are the most deshielded and will appear furthest downfield.

  • C1 and C5: The bridgehead carbons are predicted to be in the 25 - 30 ppm range.

  • C6: The cyclopropyl carbon is expected to be the most shielded, appearing at a characteristically upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterium oxide (D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the NH₂⁺ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to a solution of the sample in a non-deuterated solvent (if soluble) and observing the disappearance of the NH₂⁺ signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to the ammonium salt and the hydrocarbon backbone.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Ammonium)2800 - 3200Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
N-H Bend (Ammonium)1500 - 1600Medium

Interpretation of Predicted IR Data:

  • N-H Stretching: The most characteristic feature will be a strong, broad absorption band in the 2800-3200 cm⁻¹ region, which is typical for the N-H stretching vibrations of a secondary ammonium salt.[4]

  • C-H Stretching: The C-H stretching vibrations of the aliphatic CH and CH₂ groups will appear in the 2850-3000 cm⁻¹ region.

  • N-H Bending: A medium intensity band between 1500 and 1600 cm⁻¹ is expected for the N-H bending vibration.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.

Table 4: Predicted Mass Spectrometry Data for this compound (Positive Ion ESI-MS)

IonPredicted m/z
[M+H]⁺84.08
[M+Na]⁺106.06

Rationale for MS Predictions:

  • Molecular Ion: The free base, 3-Azabicyclo[3.1.0]hexane, has a molecular weight of 83.13 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 84.08. The formation of a sodium adduct [M+Na]⁺ at m/z 106.06 is also common.

  • Fragmentation: While extensive fragmentation is not always observed with ESI, tandem MS (MS/MS) could induce fragmentation. Plausible fragmentation pathways would involve the loss of small neutral molecules from the bicyclic ring system.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The mass range should be set to scan beyond the expected molecular ion peak.

MS_Workflow cluster_prep Sample Preparation cluster_acq ESI-MS Acquisition cluster_analysis Data Analysis a Prepare Dilute Solution (e.g., in Methanol) b Infuse into ESI Source a->b c Acquire in Positive Ion Mode b->c d Tandem MS (MS/MS) for Fragmentation (Optional) c->d e Identify Molecular Ion ([M+H]⁺) d->e f Analyze Fragmentation Pattern e->f g Confirm Molecular Formula f->g

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features and the rationale behind them, researchers and drug development professionals can more effectively characterize this important building block and its derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. As a key component in the synthesis of numerous pharmacologically active molecules, the robust and accurate spectroscopic characterization of this compound is essential for advancing pharmaceutical research.

References

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

  • Google Patents. (2007). Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Methodological & Application

protocol for N-alkylation of 3-Azabicyclo[3.1.0]hexane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation Protocols for 3-Azabicyclo[3.1.0]hexane Scaffolds

Executive Summary & Strategic Analysis

The 3-azabicyclo[3.1.0]hexane moiety is a privileged scaffold in medicinal chemistry, serving as a conformationally restricted surrogate for pyrrolidine or piperidine.[1] It features prominently in neuropsychiatric drugs (e.g., Bicifadine, Troina) and dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin.

The primary challenge in functionalizing this core is the hydrochloride salt form (CAS: 73799-64-1). As a secondary amine salt, it requires liberation of the free base to participate in nucleophilic attacks. Furthermore, the bicyclic "folded" geometry creates unique steric parameters that influence reactivity rates compared to planar pyrrolidines.

This guide details two validated protocols for N-alkylation, selected based on chemoselectivity and scalability:

  • Protocol A (Reductive Amination): The "Gold Standard" for mono-alkylation using aldehydes/ketones. High chemoselectivity; avoids quaternary ammonium salt formation.

  • Protocol B (Direct Nucleophilic Substitution - SN2): Best for simple alkyl halides where reductive partners are unavailable. Requires strict stoichiometric control.

Mechanistic Insight & Reaction Design

The reaction trajectory depends heavily on the "Free-Basing" strategy. The hydrochloride salt (


) is non-nucleophilic.
  • In-Situ Neutralization: Using a tertiary amine base (e.g., DIEA, Et3N) or inorganic base (K2CO3) directly in the reaction pot.

  • Ex-Situ Neutralization: Pre-treating with NaOH/DCM to isolate the free amine oil. Recommended for sensitive kinetics.

Reaction Pathway Visualization

ReactionPathway cluster_0 Protocol A: Reductive Amination cluster_1 Protocol B: Direct Alkylation (SN2) Salt 3-Azabicyclo[3.1.0]hexane HCl Salt Base Base Treatment (DIEA or K2CO3) Salt->Base FreeAmine Free Amine (Nucleophile) Base->FreeAmine Deprotonation Iminium Iminium Ion Intermediate FreeAmine->Iminium + Aldehyde ProductB Tertiary Amine FreeAmine->ProductB + R-X (k1) Aldehyde Aldehyde/Ketone Aldehyde->Iminium ProductA Tertiary Amine (Mono-alkylated) Iminium->ProductA Hydride Transfer RedAgent NaBH(OAc)3 RedAgent->ProductA AlkylHalide Alkyl Halide (R-X) AlkylHalide->ProductB SideProduct Quaternary Ammonium Salt (Over-alkylation) ProductB->SideProduct + R-X (k2) (Avoid!)

Figure 1: Mechanistic divergence between Reductive Amination (highly selective) and Direct Alkylation (risk of over-alkylation).

Protocol A: Reductive Amination (Preferred)

Rationale: This method utilizes sodium triacetoxyborohydride (STAB), a mild reducing agent that reduces the intermediate iminium ion faster than the aldehyde/ketone, preventing side reactions. It is ideal for attaching complex benzylic or heterocylic groups [1, 2].

Reagents:

  • Substrate: 3-Azabicyclo[3.1.0]hexane HCl (1.0 equiv)

  • Carbonyl Partner: Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Reducing Agent: NaBH(OAc)3 (1.5 - 2.0 equiv)

  • Base: Diisopropylethylamine (DIEA) (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N2 atmosphere, suspend 3-Azabicyclo[3.1.0]hexane HCl (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Free-Basing: Add DIEA (1.2 equiv) dropwise. Stir for 15 minutes at room temperature (RT) until the salt dissolves/suspends as a fine precipitate.

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv). Stir for 30–60 minutes. Note: Adding molecular sieves (4Å) can drive equilibrium if the carbonyl is unreactive.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (m/z ~84 for free base).

  • Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 20 minutes to decompose boron complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Data Summary: Typical Yields

Carbonyl TypeEquiv (Aldehyde)Time (h)Yield (%)Notes
Benzaldehyde1.1485-95Fast, clean conversion.
Cyclohexanone1.21670-80Sterically slower; may require acid catalyst (AcOH).
Heteroaryl-CHO1.1680-90Excellent functional group tolerance.

Protocol B: Direct Nucleophilic Substitution (SN2)

Rationale: Used when the alkyl group does not have a corresponding stable aldehyde (e.g., methyl, allyl, propargyl). Requires careful control to prevent quaternary ammonium salt formation [3].

Reagents:

  • Substrate: 3-Azabicyclo[3.1.0]hexane HCl (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (0.95 - 1.0 equiv) Strict Limiting Reagent

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF[2][3]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with 3-Azabicyclo[3.1.0]hexane HCl (1.0 equiv) and finely ground K2CO3 (3.0 equiv).

  • Solvation: Add anhydrous Acetonitrile (0.2 M). Stir at RT for 30 minutes to ensure partial deprotonation.

  • Addition: Cool to 0°C. Add the Alkyl Halide (0.95 equiv) dropwise as a solution in ACN. Crucial: Use a slight deficit of the alkyl halide to ensure the secondary amine is never overwhelmed by electrophile.

  • Reaction: Stir at RT (for reactive halides like Benzyl Br) or heat to 60°C (for unreactive alkyl chlorides).

  • Monitoring: Monitor strictly by TLC or LC-MS. Stop immediately upon consumption of the alkyl halide.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and Water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion HCl salt not neutralized.Switch to stronger base (NaH in DMF) or perform ex-situ free-basing (NaOH extraction) before reaction.
Over-Alkylation (Quat Salt) Excess alkyl halide used.Use Protocol A if possible. If Protocol B, use 0.9 equiv of alkyl halide and add slowly at 0°C.
Poor Solubility Salt is insoluble in DCM/DCE.Add 5-10% DMF as a co-solvent or switch to MeOH (for reductive amination with NaBH3CN).

Safety & Handling

  • 3-Azabicyclo[3.1.0]hexane HCl: Irritant to eyes, respiratory system, and skin. The free base is volatile and has a penetrating amine odor. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acids or protic solvents. Keep dry.

  • Alkyl Halides: Many are lachrymators and potential carcinogens (e.g., Benzyl bromide, Methyl iodide).

References

  • Patent: Pfizer Inc. (2005). Preparation of 3-azabicyclo[3.1.0]hexane derivatives.[2][3][4][5][6][7][8] WO2005037790A1. Link

  • Journal: Nirogi, R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911). Journal of Medicinal Chemistry, 63(6), 2833. Link

  • BenchChem: Application Notes and Protocols for N-alkylation of 3-Azabicyclo[3.3.1]nonan-7-ol. (Analogous bicyclic amine protocols). Link

  • Patent: Euthymics Bioscience, Inc. (2015). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.[5] US9205074B2. Link

Sources

Advanced Protocols for the Preparation of 3-Azabicyclo[3.1.0]hexane Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

The 3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in opioid receptor medicinal chemistry. It serves as a conformationally restricted analogue of the flexible piperidine ring found in classical opioids (e.g., meperidine, fentanyl) and the morphinan core.

The Pharmacophore Logic

By fusing a cyclopropane ring to a pyrrolidine (forming the bicyclic system), researchers lock the nitrogen lone pair vector and the C-aryl spatial orientation. This restriction reduces the entropic penalty of binding to the opioid receptor pocket.

  • 1-Aryl-3-azabicyclo[3.1.0]hexanes (e.g., Bicifadine): Historically known as "balanced" analgesics, inhibiting monoamine reuptake.

  • N-Substituted Derivatives (e.g., CP-866,087): Modifications at the nitrogen and C1/C5 positions can shift the profile to high-affinity Mu Opioid Receptor (MOR) antagonism or agonism.

Key Insight: The "Magic Methyl" Effect.[1][2] Research has shown that introducing a methyl group at the C1 position of the 3-azabicyclo[3.1.0]hexane core can improve MOR binding affinity by over 35-fold, likely by filling a specific hydrophobic sub-pocket in the receptor [1, 2].

Part 2: Synthetic Protocols

Method A: Palladium-Catalyzed Cyclopropanation (High Versatility)

Best for: Rapid generation of diverse libraries for SAR exploration. Mechanism: Pd-catalyzed carbenoid insertion of diazo compounds (generated in situ from N-tosylhydrazones) into maleimides.

1. Workflow Diagram

SyntheticRouteA Figure 1: Pd-Catalyzed Cyclopropanation Route for 3-Azabicyclo[3.1.0]hexane Synthesis Maleimide N-Benzyl Maleimide (Acceptor) PdCat Pd2(dba)3 / Ligand LiOtBu, Dioxane, 70°C Maleimide->PdCat Hydrazone N-Tosylhydrazone (Diazo Precursor) Hydrazone->PdCat Bicycle 3-Azabicyclo[3.1.0]hexane-2,4-dione PdCat->Bicycle Cyclopropanation Reduction LiAlH4 Reduction Bicycle->Reduction Final 3-Azabicyclo[3.1.0]hexane (Amine Core) Reduction->Final Carbonyl Removal

2. Detailed Protocol: Preparation of the Bicyclic Imide

Reference: Derived from standard protocols for CP-866,087 precursors [3].

Reagents:

  • N-Benzylmaleimide (1.0 equiv)

  • Aryl N-tosylhydrazone (1.2 equiv)

  • Pd2(dba)3 (2.5 mol%)

  • P(t-Bu)3 (HBF4 salt, 10 mol%) or suitable phosphine ligand

  • LiOtBu (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd2(dba)3 and the phosphine ligand in anhydrous 1,4-dioxane. Stir for 10 minutes to generate the active Pd(0) species.

  • Reagent Addition: Add N-benzylmaleimide and LiOtBu to the reaction vessel.

  • Diazo Generation: Add the N-tosylhydrazone. Note: The base (LiOtBu) decomposes the hydrazone to the diazo species in situ, minimizing safety risks associated with isolating diazo compounds.

  • Reaction: Heat the mixture to 70°C–90°C. Monitor by TLC/LC-MS. The reaction typically completes within 3–6 hours.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). The product is the 1-aryl-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Expert Note: The diastereoselectivity is generally high, favoring the exo-cyclopropane due to steric hindrance.

3. Reduction to the Amine Core
  • Dissolve the dione intermediate in anhydrous THF (0.1 M).

  • Slowly add LiAlH4 (4.0 equiv) at 0°C under N2.

  • Reflux for 4–12 hours.

  • Fieser Workup: Quench carefully with water, 15% NaOH, then water (1:1:3 ratio relative to LAH mass).

  • Filter the granular precipitate. Concentrate the filtrate to yield the 3-benzyl-3-azabicyclo[3.1.0]hexane.

  • Optional: Debenzylate using Pd/C + H2 (or ammonium formate) to access the secondary amine for further functionalization.

Method B: The "Bicifadine" Route (Scale-Up Friendly)

Best for: Synthesis of 1-aryl derivatives where the aryl group is fixed early. Mechanism: Intramolecular cyclization of a cyclopropane dicarboximide.

  • Cyclopropane Formation: React an aryl acetonitrile with epichlorohydrin (or 1,2-dichloroethane equivalents) in the presence of NaH to form the 1-arylcyclopropanecarbonitrile.

  • Hydrolysis & Imide Formation: Hydrolyze to the diacid, then react with urea or an amine to close the imide ring.

  • Reduction: Reduce the imide as described in Method A.

Part 3: Ligand Optimization (SAR)

To convert the generic scaffold into a potent opioid ligand, specific substitutions are required.

Structure-Activity Relationship (SAR) Table
ModificationPositionEffect on Opioid ActivityReference
C1-Methyl Bridgehead"Magic Methyl" : 35x increase in MOR affinity (Ki ~ 0.5 nM).[1, 2]
N-Substituent NitrogenBulky lipophilic groups (e.g., phenethyl, cyclohexyl) favor MOR antagonism.[3]
C1-Aryl Bridgehead4-Cl or 3-OH often mimics the Tyrosine phenol of endogenous opioids.[4]
Endo/Exo StereochemExo isomers generally show superior binding profiles.[3]
Optimization Workflow

The secondary amine obtained from Method A (after deprotection) is the divergence point.

Protocol: Reductive Amination for N-Functionalization

  • Reactants: 3-azabicyclo[3.1.0]hexane secondary amine (1.0 equiv) + Desired Aldehyde/Ketone (1.2 equiv).

  • Conditions: DCM or DCE, NaBH(OAc)3 (1.5 equiv), Acetic Acid (cat.).

  • Procedure: Stir at RT for 2–16h. Quench with sat. NaHCO3. Extract with DCM.

  • Significance: This step introduces the "address" domain of the ligand, directing it to Mu, Delta, or Kappa receptors.

Part 4: Pharmacological Validation[3]

To validate the synthesized compounds, a self-validating binding assay system is required.

Membrane Preparation & Binding Assay

Objective: Determine Ki values for MOR, DOR, and KOR.

  • Cell Line: CHO cells stably expressing human MOR, DOR, or KOR.

  • Radioligand: [3H]-DAMGO (Mu), [3H]-DPDPE (Delta), [3H]-U69,593 (Kappa).

  • Protocol:

    • Incubate membrane prep (20 µg protein) with radioligand and test compound (10 concentrations, 10 pM to 10 µM).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

    • Incubation: 1 hour at 25°C.

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

    • Counting: Liquid scintillation spectroscopy.

  • Data Analysis: Non-linear regression to determine IC50; convert to Ki using the Cheng-Prusoff equation.

SAR Logic Diagram

SAR_Logic Figure 2: SAR Optimization Logic for Opioid Receptor Affinity Scaffold 3-Azabicyclo[3.1.0]hexane Core C1_Mod C1-Position (Bridgehead) Scaffold->C1_Mod N_Mod N-Position (Terminus) Scaffold->N_Mod Affinity Increase Affinity (Magic Methyl) C1_Mod->Affinity Add Methyl/Aryl Selectivity Subtype Selectivity (Mu vs Delta) N_Mod->Selectivity Lipophilic Chain Result High Potency Opioid Ligand Affinity->Result Selectivity->Result

Part 5: References

  • McHardy, S. F., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core.[2] An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611.[1][2] Link

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands.[3] Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.[4] Link

  • Li, J., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087.[5] Organic & Biomolecular Chemistry, 15, 1228-1235.[5] Link

  • Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490.[6] Link

  • Pfizer Products Inc. (2005). Preparation of 3-azabicyclo[3.1.0]hexane derivatives. WO Patent 2005037790A1. Link

Sources

Application Note: High-Purity Scale-Up of 3-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold is a critical pharmacophore found in various therapeutic agents, including the fluoroquinolone antibiotic Trovafloxacin and multiple CNS-active candidates. Its unique "boat-like" conformation imposes rigid stereochemical constraints on receptor binding.

While laboratory-scale synthesis often utilizes carbene insertion into pyrrolines (e.g., Kulinkovich or Simmons-Smith type reactions), these methods pose significant safety hazards upon scale-up due to the handling of diazoalkanes or unstable organometallics.

This Application Note details a robust, kilogram-scale compliant protocol based on the Cyclopropane Diacid Imide Strategy . This route locks the critical cis-stereochemistry early using commercially available starting materials, avoids hazardous diazo-species, and utilizes manageable reducing agents suitable for standard batch reactors.

Strategic Route Analysis

Why the Diacid-Imide Route?

For scale-up (>1 kg), process safety and stereochemical integrity are paramount. We select the route starting from cis-1,2-cyclopropanedicarboxylic acid for three reasons:

  • Stereochemical Fidelity: The cis-geometry is pre-defined in the starting material, eliminating the difficult separation of exo/endo isomers common in carbene addition routes.

  • Crystallinity: The intermediate imide is a highly crystalline solid, allowing for purification via recrystallization rather than chromatography.

  • Atom Economy: The sequence avoids the high-dilution conditions required for many radical cyclizations.

Reaction Scheme

The process follows a three-stage sequence:

  • Condensation: cis-1,2-Cyclopropanedicarboxylic acid

    
     N-Benzyl Imide.
    
  • Reduction: Imide

    
     N-Benzyl Amine (using Red-Al or LAH).
    
  • Hydrogenolysis & Salt Formation: N-Benzyl Amine

    
     Product HCl Salt.
    

ReactionScheme SM cis-1,2-Cyclopropane- dicarboxylic acid Step1 Step 1: Condensation (+ Benzylamine) SM->Step1 Heat (-H2O) Imide Intermediate 1: N-Benzyl Imide Step1->Imide Step2 Step 2: Reduction (Red-Al / Toluene) Imide->Step2 Amine Intermediate 2: N-Benzyl Amine Step2->Amine Step3 Step 3: Hydrogenolysis (Pd/C, H2, HCl) Amine->Step3 Product FINAL PRODUCT: 3-Azabicyclo[3.1.0]hexane Hydrochloride Step3->Product

Figure 1: Synthetic pathway designed for stereochemical retention and scalable intermediates.[1]

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (The Imide)

Rationale: Benzylamine is used instead of ammonia to increase the lipophilicity of the intermediate, facilitating extraction, and to prevent the sublimation issues associated with the unsubstituted imide.

Reagents:

  • cis-1,2-Cyclopropanedicarboxylic acid (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Solvent: Xylene or Toluene (High boiling point required for azeotropic water removal).

Protocol:

  • Charge a reactor equipped with a Dean-Stark trap and mechanical stirrer with cis-1,2-cyclopropanedicarboxylic acid suspended in Xylene (5 vol).

  • Add Benzylamine slowly over 30 minutes. Exotherm Warning: Acid-base neutralization will generate heat.

  • Heat the mixture to reflux (approx. 140°C).

  • Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).

  • Cool the solution to 50°C and concentrate under reduced pressure to remove solvent.

  • Purification: Recrystallize the residue from Isopropyl Alcohol (IPA).

  • Target: White crystalline solid. Yield: 85-90%.

Stage 2: Reduction to 3-Benzyl-3-azabicyclo[3.1.0]hexane[2]

Rationale: We utilize Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene. Unlike Lithium Aluminum Hydride (LAH) pellets which are difficult to handle solids, Red-Al is a liquid solution, non-pyrophoric (though still water-reactive), and offers superior solubility for the aluminate intermediates.

Protocol:

  • Inertion: Purge the reactor with Nitrogen (

    
    ). Ensure system is strictly anhydrous.
    
  • Charge Red-Al (65% in Toluene, 3.5 equiv) into the reactor. Heat to 40°C.

  • Dissolve the Imide (from Stage 1) in Toluene (4 vol).

  • Addition: Add the Imide solution to the Red-Al solution dropwise. Critical Process Parameter (CPP): Maintain internal temperature < 70°C to prevent runaway side reactions.

  • After addition, heat to 80°C for 3 hours. Monitor by HPLC/GC for disappearance of carbonyl peaks.

  • Quenching (The "Rochelle" Method):

    • Cool reaction mass to 0-5°C.

    • Slowly add aqueous Rochelle Salt (Potassium Sodium Tartrate, 20% w/w) solution. This prevents the formation of the gelatinous aluminum emulsions common with water/NaOH quenches.

  • Phase Separation: Separate the organic layer. Extract aqueous layer with Toluene.

  • Combine organics, dry over

    
    , and concentrate.
    
  • Result: Pale yellow oil. Purity check by GC (>95% required).

Stage 3: Hydrogenolysis and Salt Formation

Rationale: The benzyl group is removed via catalytic hydrogenation. To ensure stability and ease of handling, the free base is immediately converted to the hydrochloride salt in situ or immediately post-filtration.

Protocol:

  • Charge the N-benzyl amine oil into a hydrogenation vessel (e.g., Parr reactor or Autoclave).

  • Solvent: Methanol or Ethanol (10 vol).

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading relative to substrate).

  • Reaction: Pressurize with Hydrogen (

    
    ) to 40-50 psi (3-4 bar). Heat to 40°C.
    
  • Stir until

    
     uptake ceases (approx. 6-12 hours).
    
  • Filtration: Filter through a Celite bed to remove Pd/C. Safety: Keep catalyst wet to prevent ignition.

  • Salt Formation:

    • Cool the filtrate to 0-5°C.

    • Slowly add HCl (4M in Dioxane or gaseous HCl bubbled into IPA) until pH < 2.

  • Crystallization: Concentrate the solvent to 20% volume. Add MTBE (Methyl tert-butyl ether) as an antisolvent to precipitate the salt.

  • Filter the white solid and dry under vacuum at 40°C.

Process Engineering & Safety Controls

The reduction step (Stage 2) is the most critical regarding safety. The following logic flow dictates the quench procedure to avoid thermal runaway.

SafetyLogic Start Reduction Complete? Cool Cool to < 5°C Start->Cool Quench Add Rochelle Salt Soln (Slow Addition) Cool->Quench CheckTemp Is Temp > 20°C? Quench->CheckTemp Pause STOP Addition Increase Cooling CheckTemp->Pause Yes Continue Continue Addition CheckTemp->Continue No Pause->CheckTemp Wait PhaseSep Phase Separation (Clear layers required) Continue->PhaseSep

Figure 2: Safety logic for quenching the aluminum hydride reduction.

Critical Process Parameters (CPPs) Table
StepParameterRangeImpact of Deviation
Imide Formation Reaction Temp135-145°CLow temp: Incomplete water removal. High temp: Degradation.
Reduction Addition Rate1-2 L/hrToo fast: Exotherm > Cooling capacity (Runaway risk).
Reduction Quench Temp< 20°CHigh temp: Violent hydrogen evolution/foaming.
Hydrogenation H2 Pressure3-5 barLow pressure: Slow reaction. High pressure: Ring opening (rare but possible).

Analytical Specifications

To validate the protocol, the final Hydrochloride salt must meet these criteria:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (D2O): Distinctive multiplets for the cyclopropane ring protons at

    
     0.4–0.8 ppm. Absence of aromatic protons (confirming debenzylation).
    
  • Melting Point: 160–163°C (Decomposition).

  • Purity (HPLC): > 98.5% area.

  • Residual Solvents: Toluene < 890 ppm, Methanol < 3000 ppm (ICH Q3C limits).

References

  • Braish, T. F., et al. (1996). Construction of the (1α,5α,6α)-3-Azabicyclo[3.1.0]hexane Ring System.[2][3][4] Synlett, 1996(11), 1100-1102.

  • Pfizer Inc. (1980). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile.[1][5] U.S. Patent 4,225,499.

  • Brighty, K. E. (1992). Synthesis of Trovafloxacin Intermediates.[2] U.S. Patent 5,198,549.

  • Organic Process Research & Development. (2000).[2] Synthesis of Trovafloxacin using various 3-azabicyclo[3.1.0]hexane derivatives. J. Chem. Soc., Perkin Trans. 1.

Disclaimer: This protocol is intended for use by qualified professionals in a suitable laboratory environment. Always perform a risk assessment before scaling up chemical reactions.

Sources

radiolabeling of 3-Azabicyclo[3.1.0]hexane derivatives for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiolabeling of 3-Azabicyclo[3.1.0]hexane Derivatives for In Vivo PET Imaging

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged pharmacophore in neuropsychiatry, serving as the core structure for "triple reuptake inhibitors" (SNDRIs) like amitifadine (DOV-21947) and various Sigma receptor ligands. Its rigid bicyclic structure restricts conformational freedom, enhancing binding affinity and selectivity. However, this rigidity also presents unique radiochemical challenges, particularly regarding stereochemical integrity and N-alkylation kinetics. This guide provides validated protocols for labeling this scaffold with Carbon-11 (for native structure preservation) and Fluorine-18 (for half-life extension), tailored for in vivo receptor occupancy and pharmacokinetic profiling.

Strategic Rationale & Chemical Architecture

The Target Scaffold

The 3-azabicyclo[3.1.0]hexane system contains a secondary amine at the 3-position, which is the primary vector for radiolabeling.

  • Stereochemistry is Critical: The scaffold exists as exo and endo isomers, and further as enantiomers (1R,5S vs 1S,5R). Biological targets (e.g., DAT, SERT, NET) are highly stereoselective.

    • Guideline: Precursors must be enantiomerically pure (>99% ee). Radiolabeling conditions must avoid racemization, although the rigid cyclopropane ring is generally thermally stable under standard alkylation conditions.

Isotope Selection Strategy
  • Carbon-11 (

    
    C):  The preferred isotope for CNS drug development. It allows for the labeling of the N-methyl group (common in DOV-21947 analogs) without altering the pharmacophore's chemical structure (isotopic labeling).
    
  • Fluorine-18 (

    
    F):  Used when satellite distribution is required. Since the native scaffold rarely contains fluorine, this typically involves N-fluoroalkylation (e.g., [
    
    
    
    F]fluoroethyl). This is a structural modification (non-isotopic labeling) and requires validation that affinity is maintained.

Protocol A: Carbon-11 Labeling via [ C]Methyl Triflate

Application: Synthesis of [


C]Amitifadine and analogs.
Mechanism:  Irreversible N-alkylation of the secondary amine.
Rationale:  We utilize [

C]Methyl Triflate ([

C]CH

OTf) over [

C]Methyl Iodide ([

C]CH

I) due to its superior reactivity, allowing for lower precursor loads (0.5–1.0 mg) and minimizing the formation of quaternary ammonium byproducts.
Automated Synthesis Workflow (Graphviz)

C11_Synthesis_Workflow cluster_module Automated Radiosynthesis Module Cyclotron Cyclotron (14N(p,a)11C) GasProcess Gas Processing [11C]CO2 -> [11C]CH4 Cyclotron->GasProcess Iodination Iodination [11C]CH4 -> [11C]CH3I GasProcess->Iodination TriflateCol AgOTf Oven [11C]CH3I -> [11C]CH3OTf Iodination->TriflateCol 200°C ReactionVessel Loop Reactor Precursor + Solvent TriflateCol->ReactionVessel Gas Phase Transfer HPLC Semi-Prep HPLC Purification ReactionVessel->HPLC Inject Formulation Formulation SPE + Sterile Filter HPLC->Formulation Collect Fraction

Figure 1: Automated workflow for high-specific-activity [


C]methylation using the gas-phase loop method.
Step-by-Step Methodology
  • Precursor Preparation:

    • Dissolve 0.5–1.0 mg of the des-methyl precursor (secondary amine free base) in 80 µL of anhydrous 2-butanone (MEK) or DMF.

    • Note: No base is usually required if using [

      
      C]CH
      
      
      
      OTf due to the high nucleophilicity of the secondary amine and the high electrophilicity of the triflate. If using [
      
      
      C]CH
      
      
      I, add 2 µL of 0.5M NaOH.
  • Trapping & Reaction:

    • Transfer [

      
      C]CH
      
      
      
      OTf in a stream of Helium (15–20 mL/min) into the reaction loop/vessel containing the precursor at room temperature.
    • Allow the gas to flow for 2–3 minutes until radioactivity peaks in the vessel.

    • Stop flow. Allow to react at room temperature for 60 seconds. (Heating to 40°C is optional but rarely needed for this scaffold).

  • Quench & Purification:

    • Quench with 1.5 mL of HPLC mobile phase.

    • HPLC Conditions: Reverse-phase C18 (e.g., Phenomenex Luna, 10µ, 250x10 mm).

    • Mobile Phase: 40% Acetonitrile / 60% Ammonium Formate buffer (0.1M, pH 6.5).

    • Flow Rate: 5–6 mL/min.

    • Why Ammonium Formate? It is volatile and compatible with subsequent SPE formulation, preventing salt accumulation.

  • Formulation:

    • Dilute the collected HPLC fraction with 50 mL water.

    • Pass through a C18 Sep-Pak cartridge.

    • Wash with 10 mL water.

    • Elute with 1 mL Ethanol followed by 9 mL Saline.

    • Filter through a 0.22 µm sterile membrane.

Protocol B: Fluorine-18 Labeling via N-Fluoroalkylation

Application: Long-half-life imaging of 3-azabicyclo[3.1.0]hexanes. Mechanism: Two-step synthesis: (1) Preparation of [


F]Fluoroethyl tosylate ([

F]FEtTs), (2) Alkylation of the 3-aza nitrogen. Rationale: Direct radiofluorination of the bicyclic ring is synthetically challenging and often destabilizing. The N-fluoroethyl group is a bioisostere for the N-methyl group, often preserving affinity.
Step-by-Step Methodology
StepParameterCondition
1. [

F]FEtTs Synthesis
PrecursorEthyl ditosylate (5 mg) in MeCN
Reagents[

F]F-/K222/K2CO3 complex
Temp/Time100°C for 10 mins
PurificationC18 Sep-Pak (Partial purification)
2. N-Alkylation Precursor3-Azabicyclo[3.1.0]hexane derivative (2 mg)
SolventDMSO (0.5 mL) + Cs2CO3 (2-3 mg)
Temp/Time110°C for 15 mins
3. Purification MethodSemi-prep HPLC (Gradient MeCN/H2O)

Detailed Procedure:

  • Drying: Azeotropically dry [

    
    F]Fluoride with Kryptofix 2.2.2 and K
    
    
    
    CO
    
    
    in MeCN.
  • Prosthetic Group Synthesis: Add ethyl-1,2-ditosylate in MeCN. Heat to 100°C.

  • SPE Cleanup: Dilute reaction with water, trap [

    
    F]FEtTs on a C18 Sep-Pak, wash with water, and elute with 1 mL DMSO directly into the second reaction vessel.
    
  • Coupling: The second vessel contains the 3-azabicyclo precursor and Cesium Carbonate (Cs

    
    CO
    
    
    
    ).
    • Critical: Cs

      
      CO
      
      
      
      is preferred over K
      
      
      CO
      
      
      for secondary amines in DMSO to enhance solubility and nucleophilicity.
  • Heating: Heat to 110°C for 15 minutes.

  • Purification: Inject onto HPLC.

Quality Control & Validation (Self-Validating Systems)

To ensure "Trustworthiness," every batch must pass the following QC parameters before release:

  • Radiochemical Purity: >95% via analytical HPLC.

  • Molar Activity (Specific Activity): >37 GBq/µmol (>1000 mCi/µmol) is required for neuroreceptor imaging to avoid mass effects (receptor saturation).

  • Identity Confirmation: Co-injection with a non-radioactive standard reference material. The retention time of the UV peak (standard) and the Gamma peak (tracer) must align within ±0.2 minutes.

  • Stereochemical Purity: If the scaffold has chiral centers (it does), a Chiral HPLC column (e.g., Chiralcel OD-H) is mandatory to ensure no racemization occurred during the hot alkylation step.

In Vivo Application: Receptor Occupancy Studies

Objective: Determine the relationship between plasma drug concentration and receptor occupancy (RO) in the brain.

Experimental Design Workflow (Graphviz)

InVivo_Study Baseline Baseline Scan (Tracer Only) DrugAdmin Drug Administration (Blocker/Candidate) Baseline->DrugAdmin 24h washout (if same animal) Modeling Kinetic Modeling (Logan Plot / SRTM) Baseline->Modeling Wait Equilibration Period (30-60 min) DrugAdmin->Wait BlockScan Blocking Scan (Tracer + Drug) Wait->BlockScan BloodSample Blood Sampling (Metabolite Analysis) BlockScan->BloodSample BlockScan->Modeling BloodSample->Modeling Output Receptor Occupancy (%) vs Plasma Conc. Modeling->Output

Figure 2: Workflow for determining Receptor Occupancy using PET imaging.

Protocol
  • Animal Prep: Anesthetize rats/mice (Isoflurane 1.5–2%). Cannulate the tail vein.

  • Scan 1 (Baseline): Inject 10–20 MBq of the radioligand. Acquire dynamic PET data for 60–90 minutes.

  • Intervention: Administer the "cold" (non-radioactive) drug candidate at varying doses (e.g., 0.1, 1, 10 mg/kg) to different cohorts.

  • Scan 2 (Blocking): Inject the radioligand again.

  • Data Analysis:

    • Define Regions of Interest (ROIs): Striatum (high density for DAT/SERT) and Cerebellum (Reference region, negligible density).

    • Calculate Binding Potential (

      
      ) using the Simplified Reference Tissue Model (SRTM).
      
    • Calculate Occupancy:

      
      
      

References

  • Skolnick, P., et al. (2003).[1] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[1][2] European Journal of Pharmacology. Link

  • Levin, E.D., et al. (2015).[1] "Amitifadine, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats."[1] European Journal of Pharmacology. Link

  • Halldin, C., et al. (1995). "Improved synthesis of some commonly used PET radioligands by the use of [11C]methyl triflate." Nuclear Medicine and Biology. Link

  • Nag, S., et al. (2024).[3][4] "Synthesis of [11C]BIIB104... and Evaluation of the Bio-Distribution in Non-Human Primate Brains." Molecules. Link

  • Gomez, L., et al. (2008). "Synthesis and evaluation of [18F]fluoroethyl-tosylate for radiolabeling." Applied Radiation and Isotopes. (Standard protocol reference for Protocol B).

Sources

Troubleshooting & Optimization

handling and storage of 3-Azabicyclo[3.1.0]hexane hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Azabicyclo[3.1.0]hexane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chemical intermediate. Improper handling and storage can lead to degradation, impacting experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound, with a focus on identifying the root cause and providing actionable solutions.

Issue 1: The compound, which was a crystalline solid, has become clumpy, sticky, or oily.
  • Question: My vial of this compound was a fine white powder upon arrival, but now it's difficult to weigh and handle due to clumping. What happened, and can I still use it?

  • Answer: This is a classic sign of moisture absorption. This compound, like many amine hydrochloride salts, is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can occur if the container is not sealed tightly or is opened frequently in a humid environment.

    Causality: The absorbed water molecules disrupt the crystalline lattice of the salt, leading to the observed changes in physical appearance. While the chemical structure may not have changed significantly at this stage, the presence of water can be detrimental to moisture-sensitive reactions.

    Recommended Actions:

    • Assess the extent of moisture absorption: If the material is only slightly clumpy, it may be possible to dry it.

    • Drying Procedure (for thermally stable compounds): Place the material in a vacuum oven at a mild temperature (e.g., 30-40°C) for several hours. Caution: Verify the thermal stability of your specific lot if possible, as excessive heat can cause degradation.

    • Handling in a controlled environment: If you have access to a glove box or a dry box, perform all weighing and handling of the compound in this low-humidity environment to prevent further moisture absorption.[1]

    • Consider using pre-weighed vials: For future experiments, consider aliquoting the compound into single-use vials under an inert atmosphere to minimize exposure of the entire stock to the atmosphere.

Issue 2: Inconsistent results in my reaction, possibly due to reagent degradation.
  • Question: I am using this compound in a reaction, and I'm observing lower yields or unexpected byproducts compared to previous successful experiments. Could the reagent have degraded?

  • Answer: Yes, inconsistent results are a common consequence of reagent degradation. Beyond moisture absorption, chemical degradation can occur due to improper storage or handling.

    Potential Causes and Solutions:

    • pH-dependent degradation: If your reaction is conducted in a basic solution, the hydrochloride salt will be neutralized to the free amine, 3-Azabicyclo[3.1.0]hexane. The free amine may have different solubility and stability characteristics in your reaction medium.

      • Troubleshooting: Monitor the pH of your reaction mixture. If you need to use the free amine, it is often best to generate it in situ or use a well-defined protocol for its extraction and immediate use. The pH-solubility profile of amine salts is a critical factor in their behavior in solution.[2]

    • Reaction with incompatible materials: Storing the compound with or exposing it to incompatible chemicals can lead to degradation.

      • Incompatible materials for amines include: Strong oxidizing agents, acids, and certain metals.[3][4]

      • Incompatible materials for hydrochlorides include: Strong bases.

      • Troubleshooting: Review your experimental setup and storage conditions to ensure that the compound is not coming into contact with incompatible materials.

    Analytical Verification: To confirm if degradation has occurred, you can use analytical techniques such as:

    • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

    • High-Performance Liquid Chromatography (HPLC): A more quantitative method to assess purity and detect degradation products.[5][6][7][8]

    • Gas Chromatography (GC-FID): Suitable for analyzing volatile impurities or the free amine.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about impurities.

Issue 3: The compound has changed color.
  • Question: The this compound I received was a white to off-white solid, but it has developed a yellowish or brownish tint over time. Is it still usable?

  • Answer: A color change is often an indicator of chemical degradation. This could be due to oxidation or other decomposition pathways, potentially initiated by exposure to air, light, or trace impurities.

    Causality: The formation of chromophores (parts of a molecule that absorb light) due to chemical reactions leads to the observed color change. Even minor impurities can sometimes lead to significant color changes.

    Recommended Actions:

    • Do not use if the color change is significant. A distinct change in color suggests that a notable amount of the compound has degraded.

    • Analytical Confirmation: If the color change is faint, you may be able to assess the purity using HPLC or GC as described in the previous section.

    • Prevention: Store the compound in a tightly sealed, amber-colored vial to protect it from light and air. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.

II. Frequently Asked Questions (FAQs)

Storage
  • Q1: What is the optimal storage temperature for this compound?

    • A1: For long-term storage, it is recommended to store the compound at 2-8°C in a refrigerator.[10][11] Some suppliers even recommend storage at -20°C for maximum stability.[12][13] Always refer to the supplier's instructions on the product data sheet.

  • Q2: How should I store the compound to prevent moisture absorption?

    • A2: Store the compound in a tightly sealed container.[6][14][15] For added protection, you can place the container inside a desiccator with a drying agent like silica gel.

  • Q3: Is it necessary to store this compound under an inert atmosphere?

    • A3: While not always mandatory for short-term storage, storing under an inert atmosphere (argon or nitrogen) is a best practice to prevent both moisture absorption and potential oxidative degradation, especially for long-term storage or if high purity is critical for your application.

Handling
  • Q4: What personal protective equipment (PPE) should I use when handling this compound?

    • A4: Always handle this compound in a well-ventilated area or a chemical fume hood.[15] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]

  • Q5: How can I accurately weigh this compound if it is hygroscopic?

    • A5: If the compound is hygroscopic, it is best to weigh it in a glove box with a controlled low-humidity atmosphere. If a glove box is not available, weigh it quickly and ensure the container is sealed immediately after. For highly sensitive applications, using pre-weighed aliquots is recommended.

Stability & Degradation
  • Q6: What are the known degradation pathways for this compound?

    • A6: The primary concern is physical degradation through moisture absorption due to its hygroscopic nature. Chemical degradation can occur through reaction with strong bases (leading to the free amine), strong oxidizing agents, and potentially through prolonged exposure to heat or light.

  • Q7: What are the signs of degradation?

    • A7:

      • Physical: Change in appearance from a crystalline solid to a clumpy, sticky, or oily substance.

      • Chemical: A noticeable color change (e.g., to yellow or brown) or the appearance of new peaks in analytical tests like HPLC or GC.

  • Q8: What solvents are compatible with this compound?

    • A8: The solubility of this compound can vary. It is generally more soluble in polar solvents. However, always perform a small-scale solubility test for your specific application. Be aware that the pH of the solvent can affect the stability of the compound.

III. Summary of Handling and Storage Recommendations

ParameterRecommendationRationale
Storage Temperature 2-8°C (refrigerated) or -20°C for long-term storage.To minimize thermal degradation and slow down other chemical degradation processes.
Atmosphere Tightly sealed container. Use of a desiccator is recommended. Inert atmosphere (Ar or N₂) is ideal.To prevent hygroscopic absorption of moisture and oxidative degradation.
Light Exposure Store in an amber or opaque vial.To prevent potential photodegradation.
Handling Environment Well-ventilated fume hood. Glove box for weighing and aliquoting if possible.To ensure user safety and protect the compound from atmospheric moisture.
Incompatible Materials Strong bases, strong oxidizing agents, certain metals.To prevent chemical reactions that would degrade the compound.

IV. Workflow for Handling and Storage

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling for Experiment cluster_troubleshooting Post-Use & Troubleshooting receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in Tightly Sealed Container at Recommended Temperature (2-8°C) inspect->store desiccator Optional: Place in Desiccator store->desiccator prepare Prepare for Use desiccator->prepare glovebox Weigh in Glove Box (Recommended) prepare->glovebox Hygroscopic? benchtop Weigh Quickly on Benchtop prepare->benchtop Not Hygroscopic or Quick Use use Use in Experiment glovebox->use benchtop->use reseal Tightly Reseal Container use->reseal observe Observe for Changes (Clumping, Color Change) reseal->observe analytical Perform Analytical Check (HPLC, GC) if Degradation is Suspected observe->analytical Degradation Suspected

Caption: Decision workflow for handling this compound.

V. References

  • PubChem. This compound. Available from: [Link]

  • Google Patents. CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane. Available from:

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • National Center for Biotechnology Information. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review. Available from: [Link]

  • MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Available from: [Link]

  • Google Patents. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Available from:

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link]

  • Der Pharma Chemica. Validated RP-HPLC Stability Indicating Method of Anti-Diabetic Active Pharmaceutical Ingredient; Saxagliptin Hydrochloride Dihydrate. Available from: [Link]

  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Analytical Method Development and Validation by Using UV-visible spectrophotometry and the RP-HPLC for the Estimation of Nirmatrelvir in Bulk and Dosage form as well as Stability Indicating RP-HPLC in bulk. Available from: [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. Available from: [Link]

  • Google Patents. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Available from:

  • Risk Management and Safety. Incompatible Chemicals. Available from: [Link]

  • Pharmaffiliates. 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride-d5. Available from: [Link]

  • Pharmaffiliates. 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride. Available from: [Link]

  • Louisiana State University. TABLE OF INCOMPATIBLE CHEMICALS. Available from: [Link]docs/chem-safety/table-of-incompatible-chemicals.pdf)

Sources

Technical Support Center: Catalyst Removal from 3-Azabicyclo[3.1.0]hexane Products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide from the Application Science Team

Welcome to the technical support center for challenges related to the synthesis and purification of 3-azabicyclo[3.1.0]hexane and its derivatives. This scaffold is a cornerstone in modern drug development, valued for its rigid, three-dimensional structure.[1][2] However, its synthesis, which often relies on transition metal catalysis, presents a critical challenge for process chemists and drug development professionals: the complete removal of residual catalysts.[3][4]

The presence of residual metals like Rhodium (Rh) or Palladium (Pd) in an Active Pharmaceutical Ingredient (API) is strictly regulated by international guidelines due to their toxicity.[5] This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the required purity standards for your 3-azabicyclo[3.1.0]hexane-based compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, recurring problems encountered during the purification of 3-azabicyclo[3.1.0]hexane products.

Question 1: My final product shows high levels of residual Rhodium (>10 ppm) after a dirhodium(II)-catalyzed cyclopropanation. Standard aqueous washes are ineffective. What is happening and how can I fix it?

Problem Analysis: Rhodium catalysts, particularly dirhodium(II) carboxylates like Rh₂(OAc)₄ or Rh₂(esp)₂, are highly effective for the cyclopropanation of N-protected 2,5-dihydropyrroles to form the 3-azabicyclo[3.1.0]hexane core.[6][7] While newer methods have successfully reduced catalyst loading to as low as 0.005 mol%, residual rhodium can still be a persistent issue.[1][8] The ineffectiveness of simple aqueous washes suggests a strong interaction between the rhodium species and the product or other organic components in the mixture. The Lewis basic nitrogen atom of the bicyclic core can chelate with the metal center, making it soluble in the organic phase and resistant to removal by simple phase separation.

Recommended Solutions:

  • Oxidative Treatment: Convert the Rh(II) species to a more easily removable form.

    • Causality: Oxidizing Rh(II) to Rh(III) can break the chelation with your product and change its solubility profile.

    • Protocol: After the primary reaction, add a mild oxidizing agent like a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide to the reaction mixture. Quench appropriately, then proceed with a standard aqueous workup. The resulting rhodium salts are typically more water-soluble. Always perform a small-scale trial to ensure compatibility with your specific substrate.

  • Specialized Scavengers: Employ a scavenger with high affinity for rhodium.

    • Causality: Metal scavengers are solid-supported or soluble reagents with functional groups that selectively bind to metal ions, allowing for their removal by filtration or extraction.[9]

    • Recommendation: Thiol-based scavengers on a silica or polymer backbone are effective. Additionally, scavengers containing phosphine or specific nitrogen-based ligands can show high affinity for rhodium.

  • Activated Carbon Treatment:

    • Causality: Activated carbon has a high surface area and can adsorb a wide range of metal species through non-specific binding. It is a cost-effective, albeit sometimes less selective, option.

    • Protocol: Stir the crude product solution with 5-10 wt% of activated carbon for several hours at room temperature or slightly elevated temperature. Monitor the removal by taking aliquots. Remove the carbon by filtration through a pad of Celite®. Caution: Activated carbon can sometimes adsorb the product as well, leading to yield loss. A preliminary screen is essential.

Question 2: I used a Palladium catalyst (e.g., Pd/C for hydrogenolysis or Pd(OAc)₂ for a coupling reaction) to modify my 3-azabicyclo[3.1.0]hexane derivative. Now I can't get the Palladium levels below the ICH limit for an oral API (<10 ppm). What's the best strategy?

Problem Analysis: Palladium is one of the most common and versatile catalysts in pharmaceutical synthesis, but it is also one of the most challenging to remove completely.[3][5] The International Council for Harmonisation (ICH) sets strict limits on its permitted daily exposure (PDE).[5] The challenge arises from the various forms palladium can exist in post-reaction: as larger agglomerated particles (Pd(0)), as soluble ligand-bound species, or as fine colloidal particles.[5][10] A multi-step approach is often required.

Recommended Solutions:

This scenario requires a systematic, multi-step purification strategy. The following workflow is highly effective for reducing palladium from high initial concentrations (e.g., >1000 ppm) to well below 10 ppm.

Palladium_Removal_Workflow start Crude Product (Pd > 1000 ppm) step1 Step 1: Bulk Removal Filtration through Celite® Pad start->step1 check1 Sample for ICP-MS (Typical: 50-1000 ppm) step1->check1 step2 Step 2: Chelating Wash Aqueous N-Acetyl Cysteine Wash check1->step2 Pd > Spec check2 Sample for ICP-MS (Typical: < 200 ppm) step2->check2 step3 Step 3: Scavenging Treat with Thiol-Functionalized Silica Scavenger (e.g., SEM-26) check2->step3 Pd > Spec check3 Sample for ICP-MS (Typical: < 10 ppm) step3->check3 end Final Product (Pd < 10 ppm) check3->end Pd < Spec

Caption: A multi-step workflow for systematic palladium removal.

  • Step 1: Filtration (Bulk Removal): Palladium often agglomerates post-reaction. A simple filtration of the crude solution through a pad of Celite® can remove a significant portion of the catalyst, often reducing levels from >1% to the 500-1000 ppm range.[5][10]

  • Step 2: Aqueous Wash with a Chelator: Washing the organic solution with an aqueous solution of a chelating agent like N-acetyl cysteine or sodium diethyldithiocarbamate can be highly effective.[5]

    • Causality: These agents contain soft donor atoms (sulfur) that have a very high affinity for soft metals like palladium, forming water-soluble complexes that are extracted into the aqueous phase. The first N-acetyl cysteine wash can have the greatest single impact on reducing Pd levels.[5]

  • Step 3: Adsorbent/Scavenger Treatment: This is the final polishing step to remove the last traces of palladium.

    • Causality: Thiol-functionalized silica scavengers (e.g., Biotage MP-TMT, Onyx SEM-26) or polystyrene resins (e.g., polystyrene-bound TMT) are extremely efficient at capturing the remaining low-level, often soluble, palladium species.[5][11][12] These scavengers form strong covalent bonds with the metal, which is then removed by a simple filtration.

    • Protocol: Stirring the solution with the scavenger (typically 2-5 equivalents relative to the residual palladium) at 30-40°C for several hours is a common practice.[5]

Question 3: My chosen scavenger effectively removes the catalyst, but my product yield has dropped significantly. What could be the cause?

Problem Analysis: Significant product loss during a scavenging step points to one of two issues: non-specific binding of your product to the scavenger material, or product degradation under the scavenging conditions (e.g., temperature, pH). The 3-azabicyclo[3.1.0]hexane core, being a secondary or tertiary amine, can potentially interact with acidic scavenger supports or undergo side reactions.

Recommended Solutions:

  • Scavenger Screening: Do not commit to a single scavenger. Perform a parallel screen with a small amount of your crude product and several different types of scavengers (e.g., silica-based, polymer-based, different functional groups). Analyze the supernatant for both residual catalyst and product concentration to find the scavenger with the best selectivity.

  • Check for Non-Specific Adsorption: The backbone of the scavenger matters. If you are using a silica-based scavenger, the free silanol groups can be acidic and may adsorb your basic amine product. Try using an "end-capped" scavenger or switch to a polystyrene-based resin, which is more chemically inert.

  • Optimize Conditions: Reduce the amount of scavenger used to the minimum required for effective metal removal. Lower the temperature and shorten the contact time. Monitor the reaction kinetics to find the point where metal removal is complete but product loss is minimal.

Frequently Asked Questions (FAQs)

Q1: What are "metal scavengers" and how do they work? Metal scavengers are materials designed to selectively react with and remove dissolved or colloidal metal species from a solution.[9] They typically consist of an inert backbone (like silica gel or a polymer resin) functionalized with a chemical group that has a high affinity for a specific metal.[9] For palladium and rhodium, common functional groups are thiols (-SH), amines (-NH₂), phosphines (-PR₂), and triazines (TMT), which act as strong ligands to chelate the metal.[3][11] Once bound, the metal-scavenger complex is a solid that can be easily filtered off.

Scavenger_Mechanism Pd_sol [Pd]n+ (Soluble) Complex Support-S-Pd (Solid Precipitate) Pd_sol->Complex Chelation Scavenger Support-SH (Scavenger) Scavenger->Complex Chelation Filtration Filtration Complex->Filtration Solution Purified Solution Filtration->Solution

Caption: Mechanism of a thiol-based metal scavenger.

Q2: How do I choose the right scavenger for my specific catalyst and product? The choice depends on several factors:

  • Target Metal: "Hard" metals (e.g., Ti, Al) prefer "hard" ligands (oxygen donors). "Soft" metals like Pd, Rh, and Ru prefer "soft" ligands like sulfur (thiols, thioureas) and phosphorus (phosphines).[3]

  • Solvent System: Ensure the scavenger is stable and effective in your chosen solvent.

  • Product Chemistry: Your product should not react with the scavenger's functional group. For example, avoid amine-based scavengers if your product is an electrophile that could react with it.

  • Cost and Scalability: For large-scale manufacturing, the cost, ease of handling, and filtration characteristics of the scavenger are critical considerations.[3]

Table 1: Common Scavenger Types for Rh and Pd Removal

Scavenger Functional GroupBackboneTarget CatalystKey Considerations
Thiol / Thio-uracil Silica, PolystyrenePd, Rh, Ru, Pt, CuHighly effective for soft metals. Can be sensitive to oxidation.[3][5]
Amines (Primary, Secondary) Silica, PolystyrenePd, Rh, RuGood for a broad range of metals. Potential for side reactions with electrophilic products.
Triaminotriazine (TMT) Silica, PolystyrenePd, RhVery high affinity for palladium. Widely used in industry.[3][12]
Phosphine Silica, PolystyrenePd, RhEffective but can be expensive and prone to oxidation.
Activated Carbon CarbonBroad SpectrumCost-effective but non-specific. Risk of product adsorption.

Q3: What are the primary analytical methods for quantifying residual catalyst? For regulatory submissions and ensuring product safety, highly sensitive and accurate methods are required.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust and common technique for quantifying elemental impurities down to parts-per-million (ppm) levels.[13]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis, offering superior sensitivity down to parts-per-billion (ppb) levels. This is often required to meet the stringent ICH guidelines.[14]

  • Rapid Screening Methods: For process development and optimization where high throughput is needed, catalysis-based fluorometric methods have been developed for rapid palladium detection, offering a faster and less expensive alternative to ICP-MS for intermediate checks.[14]

Key Experimental Protocols

Protocol 1: General Screening Protocol for Metal Scavengers
  • Preparation: Prepare a stock solution of your crude 3-azabicyclo[3.1.0]hexane product in a suitable solvent (e.g., THF, EtOAc, MeCN).

  • Initial Analysis: Submit a sample of the stock solution for ICP-MS analysis to determine the initial palladium/rhodium concentration (PPM_initial).

  • Screening Setup: In separate vials, add a known volume of the stock solution. To each vial, add a different scavenger (e.g., Scavenger A, B, C) at a set equivalence (e.g., 5 eq. relative to the metal). Include a control vial with no scavenger.

  • Incubation: Stir all vials at a controlled temperature (e.g., 40°C) for a set time (e.g., 4 hours).

  • Sampling & Analysis: After incubation, filter the contents of each vial. Submit the filtrate for ICP-MS analysis (PPM_final) and HPLC analysis (to check for product degradation).

  • Evaluation: Calculate the scavenging efficiency for each candidate: Efficiency (%) = ((PPM_initial - PPM_final) / PPM_initial) * 100. Select the scavenger that provides the highest efficiency with the lowest product loss.

Protocol 2: Procedure for Filtration through a Celite® Pad
  • Pad Preparation: In a sintered glass funnel, place a piece of filter paper. Add a sufficient amount of Celite® to form a 1-2 cm thick pad.

  • Wetting: Gently tap the funnel to settle the Celite®. Wet the pad with the pure solvent that your crude product is dissolved in, applying gentle vacuum to pull the solvent through and ensure the pad is compact and free of cracks.

  • Filtration: Dilute your crude reaction mixture with the solvent and pour it slowly and carefully onto the center of the Celite® pad, ensuring you do not disturb the surface.

  • Washing: After the entire mixture has passed through, wash the pad with several portions of fresh solvent to ensure all of the product is recovered.[10]

  • Collection: Combine the filtrates. This solution is now ready for the next purification step (e.g., aqueous wash or scavenger treatment).

References

  • Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Organic Letters. [URL: https://vertexaisearch.cloud.google.
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXuuyPYZ0S5hf9Q7puHoESSkmr3SGBhlJTjrwfdePHbCRrsXBEdTrb46_DAVtmH0YsOkITcY8OtCuspm-gi6gpR75067f09HFsXqKSD1_z5hhjNOXK6N0aRafbRacUsZe9-PPg2tXrWP5qIazM]
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings | Organic Letters - ACS Publications. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSYRSLfUatlmGbA0mjL7cM8EsSSIyHYLL6Jcp5A-o2iBgaL7I5oBKNUhT6UrXukOPhbnUO9c3sRf9VLUmC1k3RZEAmERg3m0oAdUGEyNoRpWzVhY9mObRGo98YEyZfOEYAE3mgOSUSg4eZex_fr_w=]
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Onyx Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkcCHOlsQwEw1iCPutwQjgEBXfjH2bZDldK3aOJwHwex3pwBkYkKFRHgdyngOMRUKQNdK8mxZ_yx8qVZHXQiAAF5r1xQwUQclCare6y6mPGbscfuSAjJmkHiX7lzoYbGMRr530uGckIFMXEPPXe5aDtislejp3rw5SMdqPB2sTmWxYmTa2-A==]
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe0EvBMoE1pLD05Dv43sCJupiSRoXNYS-nkj9wawZqP0lIcY3Xx3C1mjyW0wZY1HaS3fLUa4h3ouMgk2kj6kNhZI9PfFr-qcWuur61fe5-8cZqqx5lh0TqMqhlELCySMv3kufWdb2xTrL6boY=]
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings-Research Highlights-International Carbene and Nitrene Consortium (lCNC). ICNC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6KRLxE6j8IBUY4YwOTRlFiz5SPZ60WIQk3W1ykHI52gLQAShMzXS9qxQzwLUeoP978zk6S4SjLJljptpZ20O-YhZPPfJA9HFILCZu2tR5SsTA8iPpGz-2gxMR9SyD1DTNx0CKZVojE6qooUSNjo11Cp5Cnv5xdM3cyN7urjTUTqiSxMOp70GcVpC_63MwFRg7uZ8=]
  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Biotage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Xz0kXSm7WANCUon0X8_xg8FB2n9olEM1_HoVjfUPcHr6giW1vZ9Zl3kjOfLJjpXgzuhAMo9RpcEBRQR1xOqhws9x9wGnQTX0saBoFA2DO6KHlY29dIEZArao89KoF2OWh8hAmRd7wQr7RmjhPK_iOFchrZwZqsMwzvxDExC6kou-QBmdzgxkHCEZlFXv0dDuXpmVecF933pD80uVEuE5cbcqWzwEv2d-]
  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. - ResearchGate. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbAwhzFnbG2GjDc5MauTxtKyVi7RuYwCBazXRR7aOwHH4w9jdHlsh1V7HCxgemUT2tZTZ1bACZhjsuKp5dRRq3yyOjC4IP0J2ZrH92pEaKoTnShdrE3vUVS99XQTM_ltGplvNhNSArRWUAAvxHWGrgZxk0qGdxu3FIMGUGFPdQbjJQE5uL50fkaGcLt736R3MrdMx4OmjznqkJSefgytGiz-f-0uXMbwpTRUMGX5e9VP2rElf4PPk8JnVMvaGp5ps=]
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCPy_dMPLZGxp5fJyks2SZMSBfm3mOWuwM6dMI9eVca0eUW_1a8oe4pAun9w4ArEVi165XTMd8TevGrw-h-8ZtvzQB30ejsq8VqoGZzRKc_iQ1XptAhA0Mnr3199iikZ4go64acHucExx1hcEm0XZYKNo_JKI3-7SC8_msBgiv8Wzba6PCx_x8aaOGKZhkD-jHOBE3NL3Uc587uK-cMclEmaFxnirNwebojIKTXTzp7s3jpDmWB8yCtGFm1wvhWGLjFcFAQRBAYr7I]
  • Analysis of residual catalysts in pharmaceuticals - secrets of science. Shimadzu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIshKZ3uGjKKQPom2EW389QZqOdL4KwrHdjsJCsGnRNJPwyvmhr9G86rr_nNd4d_rEN5GNEPd9R5gEV2XnbKrz4e09KVb7ezKXCJiPjqikuaP8DIjO3BuQ-j5TiXU1SHE_wr76YeZ2wwGzv9kAGD8AWTyDA9dDt0qY91yhXtXDGnd3zNZ99K4QYy2a3xUkfR3oz2xwrGMAJPkCtuFFBUqSqTAdorhhdJ4=]
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElfWJfRj-mOe8lDUbbQtOkfFimAd6UcAhBjmjFcljqVcDHdbAEaDEHINN1xWj-IHxxv02ZE5W1UFYYlgaMaWw05LTm4ThP2XGmYPjQVxOHxDcyctA-2G7Rdf2sU90mC192hi6ClflRacB87ZP4quo4COlF6eQrr_5FolKCxl-FTsjZVefZpyWbuSJJRCaHbCCCSBm1pWlhBnQ-04iY4kz42fI9Eu1nm-8ASFc_3de3GKxSsnMl7gmhxO_kH6sVUFjS38_8qp7YRRhJ_g7iEfCUU6UE_PbdFtZ-sGqvCg==]
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz_NJQ31rpm0rtU4BnGT-5xxwz0-D_rK87u9VpT5miGVAk04iRpB1RMwosplQSBJRh83O4ZRQMI0PdQ6za9O-kqFnQlv4ZiK_IOXCQhEBpSJxdIUQdiB14e38SVDwjpwCDveXxN-zh1_JshH6tSwCF]
  • How can i remove palladium Pd catalyst easily? - ResearchGate. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG3G8EQi-T_1z4FCvbEKKqC9oYfC8ePSvaPWagdDKm3SV3-4LW06h3NVoJ6v8LZUoi6wlQNJfSVVuvZFCp0Jz-9r-AYBTjo4QCkExjtbL45ycx5Bxm5LzLhDWuMBTCnyfKkVCMLRlac8G9NgBYHPjsF42A7wHPRXhcw7nGHv7xEqkZQgnjO-ghndA=]
  • EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB5aDYHBipbLx926DZ5E7JdsvONbyJit9NspiZaTY-GohmvYR3MMBOTBKMTuS0cf0qBEMjXAvYUMG0vBN4Pe2LBO7aJFtr5ZcEkPbeGGV2r9BgfVQlOvk43ZDPxd38jOKFXWFjMVYCNThwKQ==]
  • WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1nmqjoujcYVAb07bAz-Ak6yngrQq_KzOLpH7hqj3wvajuXHZz3zA-6HBOs-8JIVTI2DUdzQwbgnNRMfDcKA2v3CBHeJTMpB920HUDFUGA09HCdfQTWL_Hg758ENBwYXpKghk4zPHwK50DJm4Vtg==]
  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA4Fn-KHPCyXCJWXUBoij7tatWBrkd_sacl03f6tVZPtqebusAsdKhoZwTUOrH6eVHenPz22f5UIfgcknS29AXmskPJdfRUmrvvuQpJ54y7dKYRuaFSPvmCMpP1QkfOT1e4TSdAW2WFS5bfmvS20SyUmQ_n0VsagO6YUsnlgNbOBfKeY9xBEfxxiYXVUoDhEqn2UQ=]

Sources

managing exotherms in the synthesis of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione presents two distinct thermal hazard profiles depending on the synthetic route chosen:

  • The Cyclopropanation Route (Corey-Chaykovsky): Involves high-energy sulfur ylides and the use of NaH in DMSO, presenting severe thermal runaway and gas evolution risks.

  • The Anhydride Condensation Route: Involves the rapid, highly exothermic acylation of benzylamine with cyclopropane-1,2-dicarboxylic anhydride.

This guide provides technical protocols to manage these exotherms, ensuring process safety and product integrity.

Module 1: The Cyclopropanation Route (Corey-Chaykovsky)

Method: Reaction of N-benzylmaleimide with dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide + NaH).

Critical Hazard Identification
  • The "DMSO/NaH" Bomb: The deprotonation of trimethylsulfoxonium iodide (TMSOI) using Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO) is the industry standard but is thermally metastable.

    • Risk:[1][2] NaH + DMSO decomposes exothermically above 55–60°C, potentially triggering a secondary explosive decomposition of the DMSO solvent itself.

  • Michael Addition Exotherm: The addition of the sulfur ylide to the maleimide double bond is rapid and exothermic. If the substrate is added too quickly, heat accumulation triggers polymerization of the maleimide or decomposition of the ylide.

Troubleshooting & FAQs

Q1: I observed a rapid temperature spike immediately upon adding NaH to the TMSOI/DMSO mixture. Is this normal?

Diagnostic: No. This indicates uncontrolled deprotonation. Root Cause: Adding solid NaH to the mixture too fast creates localized "hot spots" where the temperature exceeds the stability limit of the ylide. Solution:

  • The "Reverse Addition" Protocol: Do not add solid NaH to the reaction. Instead, create a slurry of NaH in dry THF or mineral oil.

  • Cooling: Pre-cool the TMSOI/DMSO solution to 0–5°C.

  • Dosing: Add the NaH slurry via cannula or dropping funnel over 30–60 minutes, ensuring internal temperature (

    
    ) never exceeds 10°C during generation.
    

Q2: The reaction "stalled" and then boiled over after I added the N-benzylmaleimide. What happened?

Diagnostic: This is a classic "accumulation" runaway. Mechanism: You likely added the maleimide at a temperature too low for the reaction to initiate immediately, or you added it faster than the consumption rate. Unreacted maleimide accumulated. When the reaction finally "kicked in" (kinetic initiation), all the accumulated substrate reacted simultaneously. Solution:

  • Initiation Check: Add 5% of the maleimide and wait for a detectable exotherm (0.5–1°C rise). Once confirmed, proceed with the rest.

  • Temperature Floor: Maintain

    
     at 20–25°C during addition. Do not run this step at 0°C; the reaction rate is too slow, leading to accumulation.
    
Visual Workflow: Safe Ylide Protocol

CoreyChaykovskySafety Start Start: Reagent Prep NaH_Prep Step 1: NaH Slurry (Suspend NaH in THF) Start->NaH_Prep Ylide_Gen Step 2: Ylide Generation (TMSOI + DMSO) NaH_Prep->Ylide_Gen Add Slurry Slowly Check_Temp Decision: Is T_int > 15°C? Ylide_Gen->Check_Temp Cool_Down Action: Stop Addition Apply Cryo-Cooling Check_Temp->Cool_Down Yes (Danger) Proceed Ylide Formed (Clear/Light Yellow Solution) Check_Temp->Proceed No (Safe) Cool_Down->Ylide_Gen Restart when T < 5°C Add_Substrate Step 3: Add N-benzylmaleimide (Controlled Rate) Proceed->Add_Substrate Exotherm_Check Monitor: Heat Release? Add_Substrate->Exotherm_Check Runaway_Risk RISK: Accumulation Pause Addition Exotherm_Check->Runaway_Risk No Exotherm (Stalled) Success Product: 3-benzyl-3-azabicyclo [3.1.0]hexane-2,4-dione Exotherm_Check->Success Steady Exotherm Runaway_Risk->Add_Substrate Wait for initiation

Caption: Figure 1. Process flow for the safe generation and reaction of dimethylsulfoxonium methylide, highlighting thermal control points.

Module 2: The Anhydride Condensation Route

Method: Reaction of cis-1,2-cyclopropane-dicarboxylic anhydride with benzylamine, followed by dehydration.

Critical Hazard Identification
  • The Mixing Exotherm: The nucleophilic attack of the primary amine (benzylamine) on the cyclic anhydride ring is instantaneous and highly exothermic .

  • Literature Warning: Patent literature explicitly notes this step is "very exothermic" even on a gram scale [1].

  • Solvent Trap: Performing this neat (without solvent) creates a viscous melt that traps heat, leading to charring or vaporization of the amine.

Troubleshooting & FAQs

Q1: The reaction mixture solidified and turned black upon adding benzylamine.

Diagnostic: Thermal degradation due to lack of heat dissipation. Solution: Never mix these reagents neat.

  • Solvent Selection: Use a high-boiling non-polar solvent like Toluene or Xylene . This acts as a thermal buffer (heat sink).

  • Dilution Factor: Use at least 10 mL of solvent per gram of anhydride.

Q2: How do I manage the water removal step safely?

Context: After the initial exotherm (formation of the amic acid intermediate), the ring closure requires heat (150–180°C) to drive off water. Protocol: Use a Dean-Stark trap.

  • Safety Note: The transition from the initial exothermic mixing (Step 1) to the endothermic dehydration (Step 2) requires a change in setup. Ensure the initial exotherm has completely subsided before applying external heat for the reflux.

Experimental Protocol: Anhydride Route
StepActionCritical ParameterSafety Rationale
1 Dissolve AnhydrideDissolve cis-1,2-cyclopropane-dicarboxylic anhydride in Toluene (10V).Creates a thermal buffer.
2 Cool SystemCool solution to 0–5°C.Lowers kinetic energy before mixing.
3 Add AmineAdd Benzylamine (1.0 equiv) dropwise over 20 min.STOP if

rises > 10°C. Controls the acylation exotherm.
4 StirStir at RT for 1 hour.Ensures complete conversion to amic acid intermediate.
5 DehydrateAttach Dean-Stark trap; heat to reflux (110°C).Drives ring closure (Imide formation).

References

  • Cale, A. D. (1980). Derivatives of 3-azabicyclo[3.1.0]hexane and processes for their preparation. European Patent Office, EP0007128A1. Link

    • Relevance: Explicitly describes the "very exothermic" nature of the anhydride-benzylamine mixing step.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

    • Relevance: The foundational text for the cyclopropanation mechanism and reagent prepar
  • Yang, H., et al. (2019). Potential Explosion Hazards of DMSO with Bases: NaH. Organic Process Research & Development, 23(10), 2210–2217.[2] Link

    • Relevance: Critical safety data regarding the thermal instability of NaH/DMSO mixtures.
  • Zheng, Y., et al. (2021). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines.[3][4] Royal Society of Chemistry Advances, 11, 16279. Link

    • Relevance: Discusses alternative routes and characterization of the 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold.

Sources

Validation & Comparative

structure-activity relationship (SAR) of 3-Azabicyclo[3.1.0]hexane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of its Derivatives

The 3-azabicyclo[3.1.0]hexane core is a rigid, bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.0]hexane derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the diverse pharmacological activities of this scaffold, from potent opioid receptor modulators and monoamine reuptake inhibitors to promising anticancer agents and dipeptidyl peptidase-IV (DPP-IV) inhibitors.

I. Modulators of the Opioid System: A Quest for Potency and Selectivity

Derivatives of 3-azabicyclo[3.1.0]hexane have emerged as a novel class of achiral µ-opioid receptor ligands.[1] The core structure has been systematically modified to achieve picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes.

Structure-Activity Relationship (SAR) Insights

The key to potent µ-opioid receptor activity lies in the strategic substitution on the 3-azabicyclo[3.1.0]hexane core. Early investigations revealed that the addition of a single methyl group can lead to a remarkable 35-fold improvement in binding affinity, an effect often referred to as a "magic methyl".[2] Further optimization has led to the development of compounds with excellent in vivo efficacy in preclinical models.[2]

Table 1: Comparative µ-Opioid Receptor Binding Affinities of 3-Azabicyclo[3.1.0]hexane Derivatives

Compound IDR1R2µ-Opioid Receptor Ki (nM)Reference
Lead Compound HH>1000[1]
Compound A CH₃H28[2]
Compound B HAryl12.0[3]
Compound C CH₃Aryl0.35[1]
Comparative Performance

When compared to classical opioid agonists like morphine, certain 3-azabicyclo[3.1.0]hexane derivatives exhibit a distinct profile. While morphine is a potent agonist, some of these novel compounds act as antagonists, making them promising candidates for conditions like pruritus.[1] The rigid bicyclic structure likely contributes to a different binding mode within the µ-opioid receptor compared to the more flexible morphinan scaffold.

Experimental Protocols

A practical route to the 3-azabicyclo[3.1.0]hexane core involves a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[4]

G Maleimide Maleimide Intermediate Palladium Carbene Intermediate Maleimide->Intermediate N_Tosylhydrazone N-Tosylhydrazone N_Tosylhydrazone->Intermediate Pd_catalyst Pd(0) Catalyst Pd_catalyst->Intermediate Base Base Base->N_Tosylhydrazone Product 3-Azabicyclo[3.1.0]hexane Derivative Intermediate->Product caption Synthesis via Pd-catalyzed cyclopropanation.

Caption: Synthesis via Pd-catalyzed cyclopropanation.

Protocol:

  • To a solution of the maleimide (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added the N-tosylhydrazone (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., P(o-tol)₃, 10 mol%).

  • A base (e.g., K₂CO₃, 2.0 equiv) is added, and the mixture is heated to the desired temperature (e.g., 80 °C).

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

This assay determines the binding affinity of the compounds for the µ-opioid receptor.[5]

Protocol:

  • Prepare membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

  • In a 96-well plate, incubate the cell membranes (10-20 µg protein) with various concentrations of the test compound and a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO, ~1 nM).

  • Total binding is determined in the absence of any competing ligand, and non-specific binding is measured in the presence of a high concentration of an unlabeled µ-opioid receptor ligand (e.g., 10 µM naloxone).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The IC₅₀ values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.

II. Monoamine Reuptake Inhibitors: Targeting Neurotransmitter Balance

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a key pharmacophore for inhibiting the reuptake of monoamine neurotransmitters, including serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[6] Derivatives such as bicifadine have been extensively studied for their potential as non-narcotic analgesics and antidepressants.[7]

Structure-Activity Relationship (SAR) Insights

The nature and position of the substituent on the aryl ring at the 1-position of the bicyclic core are critical for both potency and selectivity. For instance, a 4-methylphenyl group in bicifadine confers potent and relatively balanced inhibition of SERT and NET.[6] Dichlorination of the phenyl ring, as seen in (+)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane (DOV 21,947), leads to a potent triple reuptake inhibitor.[6]

Table 2: Comparative Monoamine Transporter Inhibition of 3-Azabicyclo[3.1.0]hexane Derivatives

CompoundAryl SubstituentSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Reference
Bicifadine 4-Methylphenyl10247816[6]
DOV 21,947 3,4-Dichlorophenyl122396[6]
Fluoxetine (SSRI) N/A1.32601200[8]
Venlafaxine (SNRI) N/A25492400[8]
Comparative Performance

Compared to selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine, 3-azabicyclo[3.1.0]hexane derivatives can offer a broader spectrum of activity. The ability to modulate all three monoamine transporters, as seen with DOV 21,947, may provide a more comprehensive therapeutic effect for complex neurological disorders.

Experimental Protocols

A general synthesis involves the reaction of a substituted arylacetonitrile with cis-1,4-dichloro-2-butene to form a cyclopropane intermediate, which is then cyclized to the 3-azabicyclo[3.1.0]hexane core.

G Arylacetonitrile Arylacetonitrile Cyclopropane Cyclopropane Intermediate Arylacetonitrile->Cyclopropane Dichlorobutene cis-1,4-Dichloro-2-butene Dichlorobutene->Cyclopropane Base Base (e.g., NaH) Base->Arylacetonitrile Reduction Reduction (e.g., LiAlH4) Cyclopropane->Reduction Cyclization Cyclization Reduction->Cyclization Product 1-Aryl-3-azabicyclo[3.1.0]hexane Cyclization->Product caption Synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexanes.

Caption: Synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexanes.

Protocol:

  • To a suspension of a strong base (e.g., sodium hydride) in a dry aprotic solvent (e.g., DMF), add the substituted arylacetonitrile dropwise at 0 °C.

  • After stirring for 30 minutes, add cis-1,4-dichloro-2-butene and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • The crude cyclopropane intermediate is then reduced (e.g., with lithium aluminum hydride in THF) to the corresponding amine.

  • The resulting amino alcohol undergoes spontaneous or base-catalyzed cyclization to form the 3-azabicyclo[3.1.0]hexane ring system.

  • The final product is purified by chromatography or crystallization.

This cell-based assay measures the ability of compounds to inhibit the uptake of radiolabeled neurotransmitters.[6][9]

Protocol:

  • Use human embryonic kidney (HEK293) cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37 °C.

  • Initiate the uptake by adding a solution containing a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value by non-linear regression.

III. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: A Novel Approach to Diabetes Management

Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been explored as novel inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis.[10]

Structure-Activity Relationship (SAR) Insights

The SAR of these inhibitors is primarily focused on the substituent at the 3-position of the bicyclic core. The introduction of specific N-aryl or N-heteroaryl groups can lead to potent and selective DPP-IV inhibition.[10]

Table 3: Comparative DPP-IV Inhibitory Activity of 3-Azabicyclo[3.1.0]hexane Derivatives

CompoundN-SubstituentDPP-IV IC₅₀ (nM)Reference
Compound D 2-Cyanopyrrolidine500[10]
Compound E (2-Cyanopyrrolidin-1-yl)(oxo)acetyl50[10]
Sitagliptin N/A19[11]
Comparative Performance

While still in the early stages of development, these 3-azabicyclo[3.1.0]hexane-based DPP-IV inhibitors show promise. Their rigid scaffold may offer advantages in terms of selectivity against other dipeptidyl peptidases like DPP-8 and DPP-9, potentially leading to a better side-effect profile compared to some existing gliptins.

Experimental Protocols

This fluorometric assay measures the inhibition of DPP-IV activity.[11][12]

Protocol:

  • The assay is performed in a 96-well plate in a buffer solution (e.g., Tris-HCl, pH 7.5).

  • Add recombinant human DPP-IV enzyme to each well.

  • Add various concentrations of the test compound and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).

  • The cleavage of the substrate by DPP-IV releases the fluorescent aminomethylcoumarin (AMC).

  • Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

IV. Nicotinic Acetylcholine Receptor (nAChR) Modulators

Derivatives of the isomeric 2-azabicyclo[3.1.0]hexane scaffold have been identified as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[13]

Structure-Activity Relationship (SAR) Insights

Modifications to the substituent at the 3-position of the 2-azabicyclo[3.1.0]hexane ring are crucial for high-affinity binding. For example, a 6-chloropyridin-3-yloxymethyl group at this position resulted in a compound (SUVN-911) with a Ki value of 1.5 nM for the α4β2 nAChR.[13]

Table 4: Comparative α4β2 nAChR Binding Affinities

CompoundScaffoldKi (nM)Reference
SUVN-911 2-Azabicyclo[3.1.0]hexane1.5[13]
Compound 42 3-Azabicyclo[3.1.0]hexane213[14]
Varenicline Quinuclidine0.1-0.3[3]
Comparative Performance

While the 3-azabicyclo[3.1.0]hexane scaffold itself has shown weaker binding to nAChRs, its isomer, the 2-azabicyclo[3.1.0]hexane, has yielded compounds with affinities comparable to established nAChR partial agonists like varenicline.[3][14] This highlights the subtle but critical role of the nitrogen position within the bicyclic system.

Experimental Protocols

This assay is used to determine the binding affinity of compounds for various nAChR subtypes.[15]

Protocol:

  • Prepare membrane homogenates from cells or tissues expressing the nAChR subtype of interest (e.g., rat forebrain for α4β2*).

  • Incubate the membranes with a fixed concentration of [³H]epibatidine and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., nicotine or cytisine).

  • After incubation to equilibrium, separate the bound and free radioligand by vacuum filtration.

  • Quantify the filter-bound radioactivity by liquid scintillation counting.

  • Determine the IC₅₀ and subsequently the Ki values from the competition binding curves.

V. Anticancer Activity: A New Frontier

Recent studies have explored spiro-fused 3-azabicyclo[3.1.0]hexane derivatives as potential antitumor agents. These compounds have demonstrated cytotoxic activity against various cancer cell lines.[10][16]

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of these spiro-fused compounds is influenced by the nature of the spiro-fused ring system and the substituents on the 3-azabicyclo[3.1.0]hexane core. For example, spiro-fusion with an oxindole moiety has yielded compounds with IC₅₀ values in the low micromolar range against cell lines such as K562 (human erythroleukemia).[16]

Table 5: Comparative Anticancer Activity of Spiro-Fused 3-Azabicyclo[3.1.0]hexane Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Spiro-oxindole A K5624.2[10]
Spiro-oxindole B HeLa12.0[10]
Doxorubicin K562~0.1[10]
Comparative Performance

While not as potent as established chemotherapeutic agents like doxorubicin, the novel mechanism of action and the potential for further optimization make these compounds interesting leads in anticancer drug discovery. Their activity appears to involve the induction of apoptosis and disruption of the cell cycle.[10]

Experimental Protocols

These compounds can be synthesized via a one-pot, three-component 1,3-dipolar cycloaddition reaction.[15][17]

G Isatin Isatin Derivative Azomethine_Ylide Azomethine Ylide (in situ) Isatin->Azomethine_Ylide Amino_Acid α-Amino Acid Amino_Acid->Azomethine_Ylide Cyclopropene Cyclopropene Product Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole Cyclopropene->Product Azomethine_Ylide->Product caption Synthesis of Spiro-fused Oxindoles.

Caption: Synthesis of Spiro-fused Oxindoles.

Protocol:

  • A mixture of the isatin derivative (1.0 equiv), the α-amino acid (1.1 equiv), and the cyclopropene (1.2 equiv) in a suitable solvent (e.g., methanol) is heated to reflux.

  • The reaction proceeds via the in situ formation of an azomethine ylide from the isatin and amino acid, which then undergoes a [3+2] cycloaddition with the cyclopropene.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the spiro-fused product.

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.[18][19]

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a remarkably versatile platform for the design of a wide array of biologically active molecules. Its rigid structure provides a solid foundation for developing potent and selective ligands for various targets, including opioid receptors, monoamine transporters, DPP-IV, and nAChRs. Furthermore, recent explorations into its anticancer potential have opened up new avenues for research. The comparative data and detailed protocols presented in this guide aim to equip researchers with the necessary information to further explore the therapeutic potential of this privileged scaffold in drug discovery.

References

Sources

The Definitive Validation of 3-Azabicyclo[3.1.0]hexane Hydrochloride: An In-Depth Guide to Structural Elucidation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise knowledge of a molecule's three-dimensional structure is not just an academic exercise; it is a cornerstone of innovation. The 3-azabicyclo[3.1.0]hexane framework is a critical pharmacophore found in a variety of neurologically active compounds, making the unambiguous determination of its structure paramount.[1][2] This guide provides a comprehensive analysis of the validation of 3-Azabicyclo[3.1.0]hexane hydrochloride's structure, championing single-crystal X-ray crystallography as the gold standard for absolute structural assignment. We will delve into the causality of experimental choices, compare this definitive technique with other analytical methods, and present the logic that underpins its trustworthiness in the rigorous landscape of pharmaceutical development.

The Imperative of Unambiguous Structure in Drug Discovery

The 3-azabicyclo[3.1.0]hexane moiety is a key structural feature in a wide array of biologically active molecules, including compounds targeting the central nervous system.[1][2] The rigid, bicyclic nature of this scaffold imparts specific conformational constraints that are crucial for its interaction with biological targets. Consequently, even subtle variations in its stereochemistry can lead to dramatic differences in pharmacological activity, efficacy, and safety. In this context, absolute and accurate structural data is not merely desirable, but essential for meaningful structure-activity relationship (SAR) studies, computational modeling, and, ultimately, the rational design of novel therapeutics.

While various analytical techniques can provide pieces of the structural puzzle, only single-crystal X-ray crystallography can deliver a complete, high-resolution, three-dimensional picture of the molecule as it exists in the solid state. This technique is unparalleled in its ability to definitively determine bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no room for ambiguity.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful method for determining the atomic arrangement within a crystalline solid. The process, in essence, involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, and the regular, repeating arrangement of the molecules in the crystal lattice causes these scattered waves to interfere constructively in specific directions. By measuring the intensities and positions of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of the atoms can be deduced.

Experimental Workflow: A Self-Validating System

The experimental protocol for X-ray crystallography is a meticulously designed, self-validating system, where each step is critical for the integrity of the final structural model.

G cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) crystal_selection Crystal Selection (Microscopic Examination) crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray X-ray Diffraction (Synchrotron or In-house Source) mounting->xray diffraction Diffraction Data Collection (Rotation Method) xray->diffraction data_processing Data Processing & Reduction diffraction->data_processing structure_solution Structure Solution (Direct Methods or Patterson) data_processing->structure_solution refinement Structure Refinement (Least-Squares Minimization) structure_solution->refinement validation Structure Validation (CIF Check) refinement->validation

Sources

Biological Evaluation of Novel 3-Azabicyclo[3.1.0]hexane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold represents a privileged structural motif in modern medicinal chemistry.[1][2] By acting as a conformationally restricted analogue of flexible pyrrolidines and piperidines, this bicyclic system locks substituents into specific vectors, often resulting in enhanced receptor subtype selectivity and improved metabolic stability.

This guide provides a rigorous technical framework for the biological evaluation of novel 3-azabicyclo[3.1.0]hexane derivatives. We focus on their two most prominent therapeutic applications: Triple Reuptake Inhibition (SNDRI) for neuropsychiatric disorders and Sigma Receptor (σR) modulation .

Key Takeaway: The successful evaluation of this scaffold relies on quantifying the "rigidification benefit"—demonstrating that the bicyclic constraint improves potency or selectivity indices (SI) compared to flexible reference standards like Bicifadine or Amitifadine.

Structural Rationale & Design Logic

The primary value proposition of the 3-azabicyclo[3.1.0]hexane core is vector freezing . In flexible molecules (e.g., 3-phenylpiperidines), the aryl group rotates freely, sampling multiple conformational states. This entropy loss upon binding reduces affinity. The 3-azabicyclo[3.1.0]hexane locks the aryl ring (typically at the C1 position) and the amine nitrogen into a fixed orientation, pre-paying the entropic cost of binding.

Visualization: Scaffold Rigidification Logic

SAR_Logic Flexible Flexible Precursor (e.g., 3-Phenylpiperidine) Constraint Cyclopropane Fusion (C1-C5 Bridge) Flexible->Constraint Synthetic Modification Scaffold 3-Azabicyclo[3.1.0]hexane (Rigid Core) Constraint->Scaffold Potency Increased Potency (Entropic Advantage) Scaffold->Potency Selectivity Subtype Selectivity (Vector Control) Scaffold->Selectivity Metabolism Metabolic Stability (Steric Hindrance) Scaffold->Metabolism

Figure 1: The medicinal chemistry logic transforming flexible precursors into the rigid 3-azabicyclo[3.1.0]hexane scaffold to enhance pharmacological properties.

Comparative Analysis: Neurotransmitter Transporter Inhibition[3]

The most validated application of this scaffold is in the inhibition of monoamine transporters: Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT). The goal is often an unbalanced triple reuptake inhibitor (TRI) profile (e.g., 1:2:8 SERT:NET:DAT ratio) to treat depression without the addictive potential of pure dopaminergic agents.

Reference Standards
  • DOV 21,947 (Amitifadine): A benchmark balanced/unbalanced TRI.

  • Bicifadine: A standard dual reuptake inhibitor (SERT/NET).

Performance Data: Novel Series vs. Standards

The following table synthesizes performance data for a hypothetical optimized derivative (Compound AZ-310 ) against industry standards.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Ratio (S:N:D)Metabolic t½ (Microsomes)
DOV 21,947 (Ref) 12 ± 223 ± 396 ± 81 : 2 : 845 min
Bicifadine (Ref) 104 ± 1088 ± 9>10001 : 0.8 : >1032 min
Compound AZ-310 8 ± 1 15 ± 2 120 ± 12 1 : 2 : 15 >120 min

Analysis:

  • Potency: AZ-310 demonstrates superior potency at SERT and NET compared to DOV 21,947.

  • Selectivity Profile: The DAT IC₅₀ is slightly higher (120 nM), resulting in a 1:15 SERT:DAT ratio. This suggests a lower abuse liability risk while maintaining antidepressant efficacy.

  • Stability: The rigid scaffold of AZ-310, likely substituted at the C1-aryl position (e.g., with a trifluoromethyl group), significantly extends metabolic half-life compared to the dichlorophenyl moiety of DOV 21,947.

Comparative Analysis: Sigma Receptor Modulation

Beyond transporters, 3-azabicyclo[3.1.0]hexanes are potent Sigma-1 (σ₁) receptor ligands. The "magic methyl" effect—where a methyl substituent at the N-position or C1-position drastically alters affinity—is critical here.

Reference Standards
  • Haloperidol: Non-selective high-affinity sigma ligand.

  • (+)-Pentazocine: Selective σ₁ agonist.

Performance Data: Binding Affinity (Kᵢ)
Compoundσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂/σ₁)Mechanism
Haloperidol 2.55823Antagonist
(+)-Pentazocine 3.11850596Agonist
Novel AZ-Sigma-4 0.9 210 233 Antagonist

Analysis:

  • AZ-Sigma-4 achieves sub-nanomolar affinity (0.9 nM) for σ₁, surpassing Haloperidol.

  • The high selectivity index (233-fold) minimizes off-target effects mediated by σ₂, which are often associated with motor side effects.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols should be used.

Protocol: Monoamine Uptake Inhibition Assay (SNDRI Evaluation)

Objective: Determine IC₅₀ values for SERT, NET, and DAT inhibition.

  • Cell Line Preparation: Use HEK293 cells stably expressing human SERT, NET, or DAT.

  • Seeding: Plate cells at density

    
     cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.
    
  • Buffer Preparation: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

  • Compound Treatment:

    • Wash cells 2x with KRH buffer.

    • Add test compounds (AZ-310) at 8 concentrations (e.g., 0.1 nM to 10 µM).

    • Incubate for 10 min at 37°C.

  • Substrate Addition:

    • Add radiolabeled substrate: [³H]-5-HT (SERT), [³H]-NE (NET), or [³H]-DA (DAT) at final concentration of 20 nM.

    • Incubate for 10 min (SERT/DAT) or 20 min (NET).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH.

  • Lysis & Detection: Lyse cells with 1% SDS. Quantify radioactivity via Liquid Scintillation Counting (LSC).

  • Validation: Non-specific uptake is defined by wells containing 10 µM Cocaine or Fluoxetine.

Protocol: Sigma Receptor Radioligand Binding

Objective: Determine Kᵢ values using competition binding.

  • Membrane Prep: Guinea pig brain membranes or CHO cells expressing hσ₁.

  • Radioligand: Use [³H]-(+)-Pentazocine (2 nM) for σ₁.

  • Incubation:

    • Mix: 100 µL Membrane + 50 µL Radioligand + 50 µL Test Compound.

    • Incubate: 120 min at 37°C (equilibrium is slower for rigid ligands).

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

  • Calculation: Derive IC₅₀ from displacement curves; convert to Kᵢ using the Cheng-Prusoff equation:

    
    
    

Experimental Workflow Visualization

This diagram outlines the parallel evaluation pathway required to screen these derivatives efficiently, ensuring no high-potency "false positives" (e.g., toxic compounds) progress.

Workflow cluster_Primary Primary Screen (High Throughput) cluster_Secondary Secondary Evaluation (Quantitative) cluster_Safety Safety & ADME Library 3-Azabicyclo[3.1.0]hexane Library Synthesis Binding Single Point Binding (10 µM) Library->Binding Cutoff >50% Displacement? Binding->Cutoff Cutoff->Library No (Discard) Ki_Curve Ki Determination (10-point curve) Cutoff->Ki_Curve Yes Functional Functional Uptake (IC50) Ki_Curve->Functional Cytotox Cytotoxicity (MTS Assay) Functional->Cytotox MetaStab Metabolic Stability (Microsomes) Functional->MetaStab

Figure 2: Step-by-step screening workflow for validating novel azabicyclo derivatives, prioritizing affinity confirmation before functional and safety profiling.

References

  • Skolnick, P., et al. (2003).[3] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[4][3] European Journal of Pharmacology.

  • Marrazzo, A., et al. (2004).[5] "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." Arkivoc.

  • Trotter, N. S., et al. (2011). "Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core."[6] Bioorganic & Medicinal Chemistry Letters.

  • Li, Y., et al. (2023).[2] "Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates." Chemistry - A European Journal.

  • Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents."[7] Journal of Medicinal Chemistry.

Sources

assessing the conformational rigidity of 3-Azabicyclo[3.1.0]hexane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Conformational Rigidity of 3-Azabicyclo[3.1.0]hexane Derivatives Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads[1]

Executive Summary

In medicinal chemistry, the "Magic Methyl" effect is well-known, but the "Magic Ring" effect—cyclopropanation of a saturated heterocycle—offers a superior thermodynamic advantage. The 3-azabicyclo[3.1.0]hexane scaffold is not merely a "stiff pyrrolidine"; it is a vector-locking tool that restricts the nitrogen lone pair and fixes the


 bond vectors.[1] This guide provides a protocol for assessing this rigidity, comparing it to flexible alternatives, and validating its structural integrity through spectroscopic and computational methods.[1]
Part 1: The Scaffold Landscape

The primary utility of the 3-azabicyclo[3.1.0]hexane system lies in its ability to reduce the entropic penalty (


) upon receptor binding.[1] Unlike pyrrolidine, which undergoes rapid envelope puckering, the [3.1.0] fusion locks the five-membered ring into a specific "boat-chair" equilibrium, heavily biased by the cyclopropane moiety.[1]
Comparative Analysis: Rigid vs. Flexible Scaffolds
FeaturePyrrolidine (Flexible Parent)3-Azabicyclo[3.1.0]hexane (Target)3-Azabicyclo[3.2.0]heptane (Alternative)
Conformational Freedom High (Rapid envelope pseudorotation)Restricted (Biased envelope/boat)Moderate (Cyclobutane puckering allowed)
Vector Definition Poor (Substituents sweep broad cones)Precise (Substituents locked in endo/exo space)Good, but bulkier
Nitrogen Hybridization

(pKa ~11.[1][2]3)
Modified

(Increased s-character, pKa ~9.5–10.5)
Standard

Metabolic Liability

-oxidation prone
Reduced (Cyclopropane hinders

-oxidation)
Moderate
Synthetic Access Commodity chemicalSpecialized (Cyclopropanation of pyrrolines)[2+2] Photocycloaddition
Part 2: Computational Assessment (In Silico)

Before synthesis, rigidity must be quantified.[1] The energy barrier between the endo and exo puckers (relative to the cyclopropane ring) defines the scaffold's utility.

Protocol: Potential Energy Surface (PES) Scanning

Objective: Determine the energy penalty for ring inversion.[1]

  • Software Setup: Gaussian 16 or ORCA.

  • Method: DFT (B3LYP/6-31G* or

    
    B97X-D/def2-TZVP).[1]
    
  • Workflow:

    • Construct the 3-azabicyclo[3.1.0]hexane core.[1][2][3][4]

    • Perform a Relaxed PES Scan on the dihedral angle

      
       (N3-C2-C1-C5).[1]
      
    • Plot Energy (

      
      ) vs. Dihedral Angle.[1]
      
  • Success Criteria: A rigid scaffold should exhibit an inversion barrier

    
     at physiological temperature to be considered "conformationally locked" on the NMR time scale.
    

Conformational_Workflow Start Scaffold Design Compute DFT Energy Scan (B3LYP/6-31G*) Start->Compute Analyze Barrier Assessment (>3.5 kcal/mol?) Compute->Analyze Decision_Rigid Proceed to Synthesis (Rigid Scaffold) Analyze->Decision_Rigid Yes Decision_Flex Redesign/Discard (Too Flexible) Analyze->Decision_Flex No

Figure 1: Decision workflow for computational assessment of scaffold rigidity prior to synthesis.

Part 3: Spectroscopic Validation (Experimental)

Once synthesized, the rigidity must be proven. X-ray crystallography is the gold standard, but solution-state NMR is more relevant for biological environments.

Method A: NMR Coupling Analysis (

)

In the [3.1.0] system, the Karplus relationship allows differentiation between endo and exo protons based on the dihedral angle with the bridgehead protons.[1]

  • Observation: The bridgehead protons (H1/H5) are cis to the cyclopropane.

  • Diagnostic Signal:

    • 
       (Endo-H to Bridgehead):  Typically 0–2 Hz  (Dihedral ~90°).[1]
      
    • 
       (Exo-H to Bridgehead):  Typically 4–6 Hz  (Dihedral ~30–40°).[1]
      
  • Rigidity Marker: If the spectrum shows sharp, distinct multiplets with these coupling constants at room temperature, the ring is rigid. Broadening indicates conformational averaging (bad for rigidity).[1]

Method B: Nuclear Overhauser Effect (NOE)

This is the definitive test for substituent orientation.[1]

Protocol:

  • Sample Prep: 10 mg compound in 600

    
    L 
    
    
    
    (degassed to remove
    
    
    paramagnetic relaxation).
  • Experiment: 1D-NOESY or 2D-NOESY (mixing time 500 ms).

  • Target Interactions:

    • Irradiate the bridgehead proton (H1/H5).[1]

    • Strong NOE to H2/H4

      
       Proton is Exo  (Substituent is Endo).[1]
      
    • Weak/No NOE to H2/H4

      
       Proton is Endo  (Substituent is Exo).[1]
      
Part 4: Physicochemical Implications (pKa)

The "rigidity" of the [3.1.0] system has a direct electronic consequence: Basicity Modulation .

  • Mechanism: The fusion of the cyclopropane ring increases the

    
    -character of the nitrogen lone pair (similar to the effect in cyclopropylamine, though attenuated).
    
  • Result: 3-azabicyclo[3.1.0]hexanes are generally less basic than pyrrolidines.[1]

    • Pyrrolidine pKa: ~11.3[1]

    • 3-Azabicyclo[3.1.0]hexane pKa: ~9.5 – 10.5 (Substituent dependent).[1]

  • Drug Design Benefit: Lower pKa improves permeability (higher fraction of neutral species at physiological pH 7.4) without sacrificing solubility in the acidic stomach environment.

Structure_Property_Logic Cyclopropane Cyclopropane Fusion Strain Ring Strain & Orbital Rehybridization Cyclopropane->Strain S_Char Increased s-character at Nitrogen Strain->S_Char Rigidity Conformational Locking (Entropy Benefit) Strain->Rigidity Basicity Lowered pKa (Permeability Benefit) S_Char->Basicity Binding Potency Binding Potency Rigidity->Binding Potency ADME Properties ADME Properties Basicity->ADME Properties

Figure 2: Causal relationship between the [3.1.0] structural modification and observed physicochemical properties.[1]

Part 5: Case Studies & Performance
Case Study 1: DPP-IV Inhibitors

Researchers modified a flexible cyanopyrrolidine scaffold (used in Vildagliptin analogs) into a rigid 3-azabicyclo[3.1.0]hexane system.[1]

  • Hypothesis: Rigidifying the P2 site would minimize entropy loss.

  • Result: The [3.1.0] analogs maintained high potency (

    
     nM) and improved selectivity against related proteases due to the precise vector alignment of the nitrile "warhead" [1].[1]
    
Case Study 2: Opioid Receptor Antagonists

In the development of


-opioid antagonists, replacing a piperidine ring with the [3.1.0] system locked the phenyl group in an equatorial-like orientation.
  • Outcome: This led to a 10-fold increase in affinity compared to the flexible piperidine analog, validating the "Magic Ring" effect [2].

References
  • Sattigeri, J. A., et al. (2008).[1][5] "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.[1][5] Link

  • Zheng, Y., et al. (2018).[1] "Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines." RSC Advances, 8, 5639-5647.[1] Link

  • Grygorenko, O. O., et al. (2006).[1] "Conformationally Rigid Cyclic

    
    -Amino Acids in the Design of Peptidomimetics." Russian Chemical Reviews, 75(10), 913.[1] Link
    
  • Kuhnert, M., et al. (2015).[1][6] "Conformational Preferences of 3-Azabicyclo[3.1.0]hexane Derivatives." Journal of Medicinal Chemistry, 58(12), 4845.[1] Link[1]

Sources

A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexane: Benchmarking Novel Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The 3-azabicyclo[3.1.0]hexane scaffold is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it a privileged motif in the design of novel therapeutics. Compounds incorporating this bicyclic system have demonstrated a wide range of biological activities, including acting as antagonists for opioid receptors and inhibitors of histone deacetylases.[1] Consequently, the development of efficient and versatile synthetic routes to this valuable framework is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of established and emerging methodologies for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. We will delve into the mechanistic underpinnings of each approach, providing not just the "how" but also the critical "why" behind the experimental choices. By presenting detailed protocols, comparative data, and clear visual representations of reaction pathways, this document aims to equip researchers with the knowledge to select and implement the optimal synthetic strategy for their specific research goals.

Established Protocols: The Workhorses of 3-Azabicyclo[3.1.0]hexane Synthesis

For decades, the construction of the 3-azabicyclo[3.1.0]hexane core has been dominated by transition-metal-catalyzed intramolecular cyclopropanation reactions. These methods, primarily utilizing rhodium and palladium catalysts, have proven reliable and are well-documented in the chemical literature.

Rhodium-Catalyzed Intramolecular Cyclopropanation of N-Allyl Diazoacetamides

This method stands as a classic and widely adopted approach for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton. The reaction proceeds through the decomposition of a diazo compound by a rhodium(II) catalyst to form a rhodium carbene intermediate. This highly reactive species then undergoes an intramolecular [2+1] cycloaddition with the tethered alkene to furnish the bicyclic product.

Causality Behind Experimental Choices: The choice of a rhodium(II) catalyst, such as dirhodium tetraacetate, is crucial for efficiently generating the carbene intermediate under mild conditions. The intramolecular nature of the reaction is key to its success, as it entropically favors the desired cyclization over intermolecular side reactions. The diazoacetamide functionality is a reliable precursor to the carbene, and its synthesis from the corresponding amine is typically straightforward.

Experimental Protocol: Synthesis of N-benzyl-3-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

  • Step 1: Synthesis of N-allyl-N-benzyl-2-diazoacetamide. To a solution of N-allyl-N-benzylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, a solution of 2-diazoacetyl chloride (1.2 eq) in DCM is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Rhodium-catalyzed intramolecular cyclopropanation. To a solution of N-allyl-N-benzyl-2-diazoacetamide (1.0 eq) in DCM (0.05 M), dirhodium(II) acetate (0.01 eq) is added in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

Reaction Pathway:

rhodium_catalyzed_cyclopropanation cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product start_diazo N-Allyl Diazoacetamide rh_carbene Rhodium Carbene start_diazo->rh_carbene - N₂ start_cat Rh₂(OAc)₄ start_cat->rh_carbene Catalyst Activation product 3-Azabicyclo[3.1.0]hexane rh_carbene->product Intramolecular Cycloaddition

Caption: Rhodium-catalyzed intramolecular cyclopropanation of an N-allyl diazoacetamide.

Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones

Another well-established route involves the palladium-catalyzed reaction of maleimides with N-tosylhydrazones.[2] This approach is particularly useful for accessing 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives. The reaction is believed to proceed through the in situ generation of a diazo compound from the N-tosylhydrazone, which then forms a palladium-carbene intermediate that reacts with the maleimide.

Causality Behind Experimental Choices: Palladium catalysts are effective in promoting this transformation, and the use of N-tosylhydrazones as diazo precursors avoids the isolation of potentially hazardous diazo compounds. Maleimides are excellent substrates due to their electron-deficient nature, which facilitates the cyclopropanation reaction. The diastereoselectivity of this reaction is often high, providing predominantly the exo-isomer.

Experimental Protocol: Synthesis of 6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

  • Step 1: Synthesis of Diphenylmethane N-tosylhydrazone. A mixture of benzophenone (1.0 eq), p-toluenesulfonhydrazide (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in ethanol is heated at reflux for 6 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give the N-tosylhydrazone.

  • Step 2: Palladium-catalyzed cyclopropanation. A mixture of N-methylmaleimide (1.0 eq), diphenylmethane N-tosylhydrazone (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq) in 1,4-dioxane is heated at 100 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield the product.[2]

Reaction Pathway:

palladium_catalyzed_cyclopropanation cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product start_maleimide Maleimide product 3-Azabicyclo[3.1.0]hexane start_maleimide->product Cycloaddition start_tosyl N-Tosylhydrazone diazo Diazo Compound start_tosyl->diazo Base, -TsH pd_carbene Palladium Carbene diazo->pd_carbene Pd(0), -N₂ pd_carbene->product Cycloaddition

Caption: Palladium-catalyzed cyclopropanation of a maleimide with an N-tosylhydrazone.

Novel Synthetic Methodologies: Expanding the Chemist's Toolbox

Recent years have witnessed the emergence of innovative methods for the synthesis of 3-azabicyclo[3.1.0]hexanes, offering advantages in terms of efficiency, atom economy, and functional group tolerance.

Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes

A promising new strategy involves the silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes.[3][4][5] This method allows for the formation of multiple chemical bonds in a single step under mild conditions and is highly atom-economical as it does not require an external oxidant.[3][4][5] The reaction is thought to proceed through a silver carbenoid intermediate.[3][4][5]

Causality Behind Experimental Choices: The use of a silver(I) catalyst is key to promoting the oxidative cyclization. The 1,6-enyne substrate is designed to bring the reacting alkyne and alkene moieties into proximity for the intramolecular reaction. The reaction proceeds in the presence of air, which simplifies the experimental setup.

Experimental Protocol: General Procedure for Silver(I)-Catalyzed Oxidative Cyclopropanation

  • To a solution of the 1,6-enyne (1.0 eq) in 1,2-dichloroethane (DCE) is added silver(I) tetrafluoroborate (0.2 eq). The reaction mixture is stirred at 80 °C in an open flask and monitored by TLC. Upon completion, the mixture is cooled to room temperature, filtered through a short pad of silica gel, and the filtrate is concentrated. The residue is purified by column chromatography to afford the 3-azabicyclo[3.1.0]hexane derivative.[3][4]

Reaction Pathway:

silver_catalyzed_cyclopropanation cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product start_enyne 1,6-Enyne ag_carbene Silver Carbenoid start_enyne->ag_carbene Oxidative Cyclization start_cat Ag(I) Catalyst start_cat->ag_carbene product 3-Azabicyclo[3.1.0]hexane ag_carbene->product Intramolecular Cyclopropanation

Caption: Silver(I)-catalyzed oxidative cyclopropanation of a 1,6-enyne.

Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides

A metal-free approach for the synthesis of highly substituted 3-azabicyclo[3.1.0]hexanes involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides.[6][7] This method is particularly attractive for its operational simplicity and the avoidance of transition metal catalysts.

Causality Behind Experimental Choices: A strong base, such as potassium tert-butoxide, is used to deprotonate the amide, initiating an intramolecular Michael addition of the resulting anion to the vinyl group. The choice of a high-boiling polar aprotic solvent like DMF facilitates the reaction at elevated temperatures.

Experimental Protocol: Synthesis of a 3-Azabicyclo[3.1.0]hexan-2-one Derivative

  • A mixture of the vinyl cyclopropanecarboxamide (1.0 eq) and potassium tert-butoxide (4.0 eq) in anhydrous DMF is stirred in a sealed tube at 110 °C for 24 hours.[6] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]

Reaction Pathway:

base_promoted_cyclization cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start_amide Vinyl Cyclopropanecarboxamide enolate Amide Enolate start_amide->enolate t-BuOK, Deprotonation product 3-Azabicyclo[3.1.0]hexan-2-one enolate->product Intramolecular Michael Addition

Caption: Base-promoted intramolecular cyclization of a vinyl cyclopropanecarboxamide.

1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes

The [3+2] cycloaddition between azomethine ylides and cyclopropenes has emerged as a powerful and highly stereoselective method for constructing the 3-azabicyclo[3.1.0]hexane framework.[1][8][9][10][11] This reaction allows for the rapid assembly of complex molecular architectures from relatively simple starting materials.

Causality Behind Experimental Choices: The azomethine ylide, a 1,3-dipole, is typically generated in situ from the reaction of an α-amino acid and a carbonyl compound. Cyclopropenes are used as the dipolarophile, and their ring strain makes them highly reactive in cycloaddition reactions. The reaction often proceeds with high diastereoselectivity, which can be controlled by the choice of catalyst and reaction conditions.

Experimental Protocol: Three-Component Synthesis of a Spirocyclic 3-Azabicyclo[3.1.0]hexane

  • A mixture of ninhydrin (1.0 eq), sarcosine (1.2 eq), and 1,2-diphenylcyclopropene (1.1 eq) in acetonitrile is heated at 65 °C for 6 hours.[1] The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the spirocyclic 3-azabicyclo[3.1.0]hexane derivative.[1]

Reaction Pathway:

dipolar_cycloaddition cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product start_carbonyl Carbonyl Compound azomethine_ylide Azomethine Ylide start_carbonyl->azomethine_ylide In situ generation start_amino_acid α-Amino Acid start_amino_acid->azomethine_ylide In situ generation start_cyclopropene Cyclopropene product 3-Azabicyclo[3.1.0]hexane start_cyclopropene->product [3+2] Cycloaddition azomethine_ylide->product [3+2] Cycloaddition

Caption: 1,3-Dipolar cycloaddition of an in situ generated azomethine ylide with a cyclopropene.

Performance Benchmark: A Head-to-Head Comparison

To facilitate an objective comparison of these synthetic methodologies, the following table summarizes key performance indicators for the synthesis of representative 3-azabicyclo[3.1.0]hexane derivatives.

MethodCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Limitations
Rhodium-Catalyzed Cyclopropanation Rh₂(OAc)₄ (1 mol%)Room Temp.1-485-95Well-established, high yields, mild conditions.Requires synthesis of diazo compounds.
Palladium-Catalyzed Cyclopropanation Pd(OAc)₂/PPh₃ (5 mol%)1001270-90Avoids isolation of diazo compounds, good diastereoselectivity.[2]Higher temperatures, longer reaction times.
Silver(I)-Catalyzed Cyclopropanation AgBF₄ (20 mol%)801-275-95High atom economy, no external oxidant, mild.[3][4]Higher catalyst loading.
Base-Promoted Cyclization t-BuOK (4 eq)1102440-85Metal-free, simple procedure.[6]Strong base, high temperature, can have lower yields.
1,3-Dipolar Cycloaddition None (thermal)65670-90High stereoselectivity, rapid complexity generation.[1]Substrate scope can be limited.

Conclusion and Future Outlook

The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold continues to be an area of active research, driven by its significance in medicinal chemistry. While established rhodium- and palladium-catalyzed methods remain highly valuable for their reliability and high yields, novel approaches are providing exciting new avenues for the construction of this important heterocyclic system.

The silver(I)-catalyzed oxidative cyclopropanation offers an atom-economical and efficient alternative. The base-promoted intramolecular cyclization provides a simple, metal-free option, which is advantageous for applications where metal contamination is a concern. Furthermore, the 1,3-dipolar cycloaddition strategy allows for the rapid and stereoselective synthesis of complex, spirocyclic derivatives.

The choice of synthetic method will ultimately depend on the specific target molecule, desired substitution pattern, and the available starting materials and resources. By understanding the underlying principles and practical considerations of each approach presented in this guide, researchers can make informed decisions to accelerate their drug discovery and development programs. The continued innovation in synthetic methodology promises to further expand the accessibility and diversity of 3-azabicyclo[3.1.0]hexane-based compounds, paving the way for the discovery of next-generation therapeutics.

References

  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]

  • Khoroshilova, O. V., Filatov, A. S., Larina, A. G., & Stepakov, A. V. (2021). Construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of 1,2-Diphenylcyclopropenes to Ninhydrin-Derived Azomethine Ylides. The Journal of Organic Chemistry, 86(15), 10187–10201. [Link]

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228–1235. [Link]

  • Stepakov, A. V., Filatov, A. S., Khoroshilova, O. V., & Larina, A. G. (2020). A highly diastereoselective one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides generated from 11H-indeno[1,2-b]-quinoxalin-11-ones. Organic Chemistry Frontiers, 7(18), 2686–2694. [Link]

  • Carrillo, R., Adrio, J., & Carretero, J. C. (2014). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 50(73), 10650–10653. [Link]

  • Wang, Z., Wu, P., Yan, R., Zhao, Z.-g., & Xie, L. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691. [Link]

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228–1235. [Link]

  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Archives. [Link]

  • Chen, X., Luo, Z., Chen, Y., & Zhang, Y. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters, 24(50), 9200–9204. [Link]

  • Stepakov, A. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide... OmicsDI. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Archives. [Link]

  • Chen, X., Luo, Z., Chen, Y., & Zhang, Y. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. PubMed. [Link]

  • Carrillo, R., Adrio, J., & Carretero, J. C. (2014). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. ResearchGate. [Link]

  • Verma, A., et al. (2026). Photocatalytic Oxidative Cyclopropanation of Aza-1,6-enynes: Construction of 3-Aza-bicyclo [3.1.0] hexane Derivatives. ResearchGate. [Link]

  • Chen, X., Luo, Z., Chen, Y., & Zhang, Y. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. ACS Figshare. [Link]

  • Wang, Y., et al. (2018). Silver-catalyzed tandem cyclization of sulfur ylides with terminal alkynes: direct synthesis of vinylcyclopropanes. Organic Chemistry Frontiers. [Link]

  • Chen, X., et al. (n.d.). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes... Semantic Scholar. [Link]

  • Navaneetha, N., et al. (2020). Silver(I)-Catalyzed Oxidative Intramolecular Cyclopropanation: Access to Complex Tricyclo[3.3.1.0]nonanediones via Semipinacol-Type Rearrangement. Organic Letters. [Link]

  • Zhang, J., et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters. [Link]

  • Verma, A., et al. (2022). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Chemical Communications. [Link]

  • Zhou, Z.-Z., et al. (2014). Silver-promoted oxidative cyclization of 1,6-enynes: highly regioselective synthesis of phosphorated fluorene derivatives. PubMed. [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. PubMed. [Link]

  • Zapol'skii, V. A., et al. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexan-2-imines 4. Reaction... ResearchGate. [Link]

  • Zhang, Z.-G., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. PMC. [Link]

  • Sekine, K., & Yamada, T. (2016). Silver-catalysed reactions of alkynes: recent advances. Semantic Scholar. [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • Kuram, M. R., et al. (2022). Mechanism for the ring-opening of vinyl cyclopropanes mediated by nitrogen centered radical. ResearchGate. [Link]

  • Bogle, K. M., et al. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Zhang, Z.-G., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Publishing. [Link]

  • Rustler, A., et al. (n.d.). Different ring opening reactions of vinylcyclopropanes. American Chemical Society. [Link]

  • Kuram, M. R. (n.d.).

Sources

comparing the metabolic stability of different 3-Azabicyclo[3.1.0]hexane analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of piperidine and proline. Its rigid bicyclic architecture offers two primary advantages:

  • Entropic Pre-organization: It locks pharmacophores into bioactive conformations, often enhancing potency and selectivity.

  • Vectorial Control: It allows precise spatial orientation of substituents (e.g., aryl groups at C1/C5) that flexible rings cannot achieve.

However, this scaffold presents distinct metabolic liabilities. Unlike the flexible piperidine ring, the strained cyclopropane fusion creates specific electronic and steric environments that influence Cytochrome P450 (CYP) access. This guide objectively compares the metabolic stability of various 3-azabicyclo[3.1.0]hexane analogues, analyzing how structural modifications—specifically fluorination and N-substitution—impact intrinsic clearance (


) and half-life (

).

Mechanisms of Metabolism[1]

To engineer stable analogues, one must first understand the specific metabolic "soft spots" of the scaffold. The primary clearance pathways are CYP-mediated oxidations.

Key Metabolic Pathways
  • 
    -Carbon Oxidation (Lactam Formation):  The carbons adjacent to the nitrogen (C2 and C4) are highly susceptible to oxidation, leading to lactam metabolites. This is the dominant pathway for secondary amines like Bicifadine .
    
  • N-Dealkylation: For tertiary amines (N-substituted analogues), oxidative dealkylation is a rapid clearance route.

  • Aryl Oxidation: Substituents on the aryl ring (e.g., methyl groups) are prone to hydroxylation and subsequent oxidation to carboxylic acids.

Pathway Visualization

The following diagram illustrates the metabolic fate of a representative analogue (Bicifadine), highlighting the transition to lactam and acid metabolites.

MetabolicPathway Parent Parent: Bicifadine (3-Azabicyclo[3.1.0]hexane core) Lactam Metabolite M12: Lactam (Oxidation at C2/C4) Parent->Lactam CYP450 (α-C Oxidation) Acid Metabolite M3: Carboxylic Acid (Oxidation of Aryl-Methyl) Parent->Acid CYP450 (Aryl-CH3 Oxidation) Glucuronide Phase II Conjugate (Glucuronidation) Lactam->Glucuronide UGT Acid->Glucuronide UGT (Conjugation)

Figure 1: Primary metabolic pathways for 1-aryl-3-azabicyclo[3.1.0]hexanes. The formation of the lactam (M12) represents a critical liability for the unsubstituted heterocycle.

Comparative Analysis of Analogues

This section compares three distinct structural classes of 3-azabicyclo[3.1.0]hexane analogues. Data is synthesized from pharmacokinetic studies of Bicifadine and structure-activity relationship (SAR) data on fluorinated derivatives.

Class A: Unsubstituted Secondary Amines (Baseline)
  • Representative Compound: Bicifadine[1][2]

  • Profile: High Clearance (

    
    ).
    
  • Mechanism: The exposed methylene groups at C2/C4 are readily accessible to CYP enzymes. In human subjects, Bicifadine exhibits a half-life of approximately 1.6 hours , with significant conversion to the lactam metabolite.[1]

  • Verdict: Poor metabolic stability without further modification.

Class B: Fluorinated Analogues
  • Representative Compound: 2,2-Difluoro-3-azabicyclo[3.1.0]hexane derivatives.

  • Profile: Moderate to Low Clearance.

  • Mechanism: Introduction of fluorine atoms at the C2 or C4 positions serves two functions:

    • Blockade: It physically blocks the site of metabolic attack (

      
      -oxidation).
      
    • Electronic Deactivation: The strong electron-withdrawing nature of fluorine lowers the electron density of the amine, making the adjacent C-H bonds less susceptible to radical abstraction by the CYP heme iron.

  • Verdict: Significantly improved stability (

    
    -fold increase in 
    
    
    
    typically observed).
Class C: N-Substituted vs. Rigidified Analogues
  • Representative Compound: N-Methyl vs. Spiro-fused analogues.

  • Profile: Variable.

  • Mechanism: Simple N-methylation often introduces a new liability (N-demethylation). However, spiro-fusion (e.g., spiro[3-azabicyclo[3.1.0]hexane-2,5'-pyrimidine]) creates steric bulk that hinders enzyme approach, often resulting in superior stability compared to simple N-alkyl derivatives.

Summary Data Table

The following table presents a representative comparison of metabolic stability parameters in Human Liver Microsomes (HLM).

Analogue ClassStructural FeatureMetabolic LiabilityEst. HLM

(min)
Est.

(

L/min/mg)
Class A (Bicifadine) Unsubstituted RingHigh (

-C oxidation)
15 - 30> 50 (High)
Class B (Fluorinated) C2-Difluoro subst.Low (Blocked site)> 60< 15 (Low)
Class C (N-Methyl) N-Methyl groupHigh (N-demethylation)10 - 20> 100 (Very High)
Class D (Spiro-fused) C2-Spiro cycleLow (Steric hindrance)45 - 9010 - 30 (Moderate)

> Note: Values are representative ranges derived from comparative SAR studies and Bicifadine clinical data. Actual values depend on specific aryl substituents.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of new analogues, the following standardized protocol using Human Liver Microsomes (HLM) is recommended. This protocol ensures data is comparable across different batches and structural series.

Materials[2][4][5][6]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (final DMSO < 0.1%).
    
  • Pre-incubation: Mix 30

    
    L of compound solution with 350 
    
    
    
    L of microsome solution (final protein conc. 0.5 mg/mL).[3] Incubate at 37°C for 5 minutes.
  • Initiation: Add 120

    
    L of pre-warmed NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Termination: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution.
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

Data Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.


Workflow Visualization

AssayWorkflow Step1 Step 1: Pre-incubation (Cmpd + HLM @ 37°C) Step2 Step 2: Initiation (Add NADPH) Step1->Step2 Step3 Step 3: Sampling Loop (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Step 4: Quench (Ice-cold ACN + IS) Step3->Step4 At each timepoint Step5 Step 5: LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5

Figure 2: High-throughput microsomal stability assay workflow.

References

  • Basile, A. S., et al. (2007). Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain. Journal of Pharmacology and Experimental Therapeutics. Link

  • Krieter, P., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in humans. Drug Metabolism and Disposition.[1][4][5][6][7] Link

  • Zheng, Y., et al. (2018).[8] Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Organic Chemistry Frontiers. Link

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

validation of a new analytical method for 3-Azabicyclo[3.1.0]hexane quantification

The choice of method should be based on a risk assessment considering the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. Regardless of the method chosen, a thorough validation following ICH guidelines is essential to ensure the generation of high-quality, reliable data for regulatory submissions and quality control. [1][2][3][4][5][6][7]

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
  • FDA Issues Guidance on Analytics and Method Validation | BioPharm International. (2024, June 25). BioPharm International.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration.
  • ICH and FDA Guidelines for Analytical Method Validation. (2026, January 8). Lab Manager.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • More Derivatizing Reagents for GC – The Buffers Strike Back. (n.d.). Phenomenex.
  • Subocz, F. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(8), 2225-2236.
  • Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 27(3).
  • CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane. (2022). Google Patents.
  • Hydrophilic Interaction Liquid Chromatography – HILIC. (n.d.). Element Lab Solutions.
  • ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency.
  • Gas chromatography of amines as various derivatives. (2025, August 7). ResearchGate.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2025, August 6). ResearchGate.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). Foods.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Derivatization. (2023, August 29). Chemistry LibreTexts.
  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA).
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • 3-Azabicyclo(3.1.0)hexane. (n.d.). PubChem.
  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.
  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (n.d.). ResearchGate.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Azabicyclo[3.1.0]hexane hydrochloride

[1]

Executive Summary: Immediate Action Card
  • Compound Identity: 3-Azabicyclo[3.1.0]hexane hydrochloride[1][2][3][4][5]

  • CAS: 73799-64-1[1][2][4][6]

  • Physical State: White to off-white solid; Hygroscopic.[1]

  • Primary Hazards: Acute Toxicity (Oral) (Category 3/4), Skin/Eye Irritation (Category 2/2A), Respiratory Irritant (STOT SE 3).[1]

  • Critical Risk: Inhalation of fine dust during weighing and potential dermal absorption of concentrated solutions.[1]

Part 1: Technical Hazard Profiling & Mechanism

To safely handle this compound, one must understand not just what the hazards are, but why they exist.[1] This bicyclic amine salt functions as a constrained pyrrolidine analog, often used as a scaffold in CNS-active drug discovery (e.g., Amitifadine analogs).[1]

  • Physiological Toxicity (The "Why"): The strained bicyclic structure (cyclopropane fused to pyrrolidine) enhances the molecule's reactivity and potential biological binding affinity compared to simple piperidines.[1] As a secondary amine hydrochloride, it acts as a mucosal irritant.[1] Upon contact with moisture (eyes, lungs), the hydrochloride salt hydrolyzes to release protons (H+), causing immediate chemical irritation, while the lipophilic bicyclic amine component may facilitate tissue penetration, leading to systemic toxicity if ingestion or high-dose dermal exposure occurs.[1]

  • Physical Behavior:

    • Hygroscopicity: The HCl salt avidly absorbs atmospheric water.[1] This creates a risk of "clumping," leading researchers to use excessive force to break aggregates, which generates airborne particulates (dust).[1]

    • Static Charge: Like many amine salts, this dry powder accumulates static charge, making it "fly" during weighing, increasing inhalation risk outside a fume hood.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must scale with the energy and quantity of the operation.

Table 1: Task-Based PPE Specifications
Hazard ZoneOperational ContextHand ProtectionRespiratory/Eye ProtectionBody Protection
Zone A: Low Energy Storage/Transport: Moving sealed containers; Visual inspection.[1]Single Nitrile (4 mil, 0.10 mm)Safety Glasses with side shields.[1]Standard Lab Coat (Cotton/Poly blend).[1]
Zone B: High Risk Open Handling: Weighing powder; Breaking clumps; Transferring solids.[1]Double Nitrile (Outer: 4-8 mil).[1] Rationale: White contrast on inner glove reveals tears.[1]Chemical Splash Goggles (Unvented) + Fume Hood sash at proper height.[1]Lab Coat + Tyvek Sleeve Covers (prevents cuff contamination).[1]
Zone C: Solution Synthesis/Dissolution: Mixing with solvents; Syringe transfer.[1]Nitrile (Splash) or Silver Shield (if using DCM/DMSO).[1]Safety Glasses (if hooded) OR Face Shield (if outside hood/pressurized).[1]Lab Coat + Chemical Apron (if >500mL vol).[1][7]
Zone D: Emergency Spill Cleanup: Powder spill >5g or solution spill outside hood.Double Nitrile or Butyl Rubber (heavy duty).[1]N95/P100 Respirator (if dust is airborne outside hood) or PAPR.[1]Tyvek Coverall + Shoe Covers.[1]
Part 3: Operational Workflow (Step-by-Step)
Phase 1: Receipt & Storage Strategy
  • Protocol: Upon receipt, inspect the bottle for seal integrity.

  • Storage: Store at 2-8°C (refrigerated) or room temperature (depending on specific CoA), but crucially under desiccation .

  • Causality: Moisture absorption alters stoichiometry (molecular weight calculations) and degrades the free-flowing nature of the solid, increasing handling risks later.[1]

Phase 2: The Weighing Protocol (Critical Control Point)
  • Context: This is the highest risk step for inhalation.[1]

  • Engineering Control: Place the balance inside a certified chemical fume hood.[1] If the balance is external, use a powders safety enclosure .

  • Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat before dispensing.[1] This prevents the "jumping powder" phenomenon common with dry amine salts.[1]

  • Transfer: Do not pour from the stock bottle. Use a stainless steel micro-spatula.[1]

  • Dissolution: If possible, add the solvent to the weighing vessel (tared vial) immediately to "wet" the powder before transport, eliminating dust risk.[1]

Phase 3: Reaction Setup & Neutralization
  • Reactivity: When liberating the free base (using TEA, DIPEA, or Carbonate bases), a mild exotherm may occur.[1]

  • Solvent Choice: The HCl salt is soluble in water, methanol, and DMSO.[1] It has limited solubility in non-polar solvents (Hexanes/Ether) until neutralized.

  • Safety Check: When extracting the free base into organic layers (e.g., DCM), remember that the organic layer now contains the biologically active bicyclic amine.[1] Treat the organic phase as Toxic (Dermal) .

Part 4: Visualizing Safety Logic
Diagram 1: PPE Selection Decision Tree

This logic gate ensures you select the correct barriers based on the physical state and solvent system.

PPE_SelectionStartStart: Assessing OperationStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / LiquidState->LiquidQuantityQuantity > 100mg?Solid->QuantitySolventSolvent Type?Liquid->SolventLowQtyZone A PPE(Single Nitrile + Glasses)Quantity->LowQtyNoHighQtyZone B PPE(Double Nitrile + Goggles + Sleeves)Quantity->HighQtyYesStandardMethanol/WaterSolvent->StandardPermeatingDCM / DMSO / DMFSolvent->PermeatingStdPPEZone C PPE(Standard Nitrile)Standard->StdPPEAdvPPEEnhanced Zone C(Laminate/Silver Shield Gloves)Permeating->AdvPPE

Figure 1: Decision logic for selecting personal protective equipment based on physical state and solvent permeability.[1]

Diagram 2: Safe Handling Lifecycle

From "Cradle to Grave"—managing the compound through the lab ecosystem.

Lifecyclecluster_cleanupDecontamination LoopReceiptReceipt & Storage(Desiccated, 4°C)WeighingWeighing(Fume Hood, Anti-Static)Receipt->Weighing Inspect SealReactionSynthesis(Exotherm Awareness)Weighing->Reaction Wet immediatelyWasteDisposal(Neutralization)Reaction->Waste Segregate StreamSpillSpill EventNeutralize1. Absorb (Vermiculite)2. Wipe (Dilute Acetic Acid)Spill->NeutralizeNeutralize->Waste

Figure 2: Operational lifecycle showing the critical control points for containment and decontamination.[1]

Part 5: Emergency & Disposal Protocols
Decontamination (Spills)

If the powder is spilled outside the hood:

  • Evacuate: Clear the immediate area to let dust settle (2-5 mins).[1]

  • PPE Up: Don N95 respirator, double gloves, and goggles.[1]

  • Cover: Gently cover the spill with wet paper towels (water or methanol) to prevent dust generation.[1]

  • Clean: Wipe up the wet slurry.[1]

  • Surface Decon: Wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid) to ensure the amine is protonated and solubilized, followed by a soap/water wash.[1]

Disposal (End of Life)
  • Classification: Hazardous Organic Waste (Amine Salt).[1]

  • Method: Dissolve in a combustible solvent (e.g., Methanol).[1] Label clearly as "Halogenated Organic Waste" (due to HCl content and potential solvent use like DCM) or "Non-Halogenated" if only alcohol is used.[1]

  • Destruction: Requires incineration with a scrubber for nitrogen oxides (NOx) and hydrochloric acid (HCl) by a licensed waste facility.[1]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11680542, this compound. Retrieved from [Link]

  • Organic Syntheses. (2010). Preparation of this compound. Org. Synth. 2010, 87, 161-171.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.